(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan
Beschreibung
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Eigenschaften
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-diazido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLQAMUFRAITOR-UNTFVMJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: NMR and Mass Spectrometry Profiling of (3S,3aR,6S,6aR)-3,6-Diazido-hexahydrofuro[3,2-b]furan
Executive Summary & Core Rationale
The molecule (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan —commonly referred to in literature as 2,5-diazido-2,5-dideoxy-1,4:3,6-dianhydroiditol or diazido-isoidide—is a highly valuable chiral building block[1]. Derived from renewable biomass (cereal-based polysaccharides), this rigid, V-shaped bicyclic compound serves as a critical intermediate in the synthesis of biobased polyimides[2], polyurethanes[3], and novel organocatalysts[4].
As a Senior Application Scientist, understanding the analytical profile of this molecule is paramount. Its stereochemistry dictates unique spectroscopic signatures. This whitepaper provides an authoritative, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, coupled with self-validating experimental protocols.
Stereoselective Synthesis and Mechanistic Causality
To understand the analytical data, one must first understand the stereochemical causality of its synthesis. The target molecule possesses the isoidide configuration (exo, exo substituents), but it is synthesized from isomannide (endo, endo hydroxyls)[2].
-
Activation: Isomannide is reacted with p -toluenesulfonyl chloride to form the endo, endo-bis-tosylate[2].
-
Double Inversion: Nucleophilic substitution ( SN2 ) with sodium azide ( NaN3 ) in DMF results in a double Walden inversion[2]. The azide nucleophiles attack from the convex (exo) face, displacing the concave (endo) tosylates.
-
Symmetry: The resulting (3S,3aR,6S,6aR) core possesses C2 symmetry, which drastically simplifies its NMR spectra by rendering the two fused tetrahydrofuran rings magnetically equivalent.
Caption: Stereoselective synthesis workflow of diazido-isoidide via double SN2 inversion.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
The C2 symmetry of the hexahydrofuro[3,2-b]furan core dictates that the 8 protons resolve into only 4 distinct signals, and the 6 carbons resolve into 3 distinct signals[2].
Mechanistic Causality of the 1 H NMR Splitting Pattern
The most diagnostic feature of the isoidide configuration is the singlet observed for the bridgehead protons (H-3a, H-6a) at δ 4.65 ppm[2],[5].
-
The Karplus Relationship: In the isoidide (exo, exo) geometry, the azido groups reside on the convex face, forcing the protons at C-3 and C-6 into the endo (concave) position. The dihedral angle between the endo-bridgehead proton and the adjacent endo-proton approaches ~90°. According to the Karplus equation, a 90° dihedral angle results in a scalar coupling constant ( 3J ) of approximately 0 Hz.
-
Diagnostic Value: If the reaction failed and the isomannide configuration was retained, this signal would appear as a doublet or multiplet ( 3J≈4−5 Hz) due to a ~0° dihedral angle between the endo-bridgehead and exo-protons.
Consolidated NMR Data Tables
Table 1: 1 H NMR Data (400 MHz, CDCl 3 ) [2] | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note | | :--- | :--- | :--- | :--- | :--- | | 4.65 | Singlet (s) | 2H | H-3a, H-6a | Bridgehead protons; 3J≈0 Hz due to ~90° dihedral angle with endo H-3/H-6. | | 4.09 | Quartet (q)* | 2H | H-3, H-6 | Methine protons adjacent to the electron-withdrawing azide groups. | | 3.96 | Doublet of doublets (dd) | 2H | H-2 exo , H-5 exo | Diastereotopic methylene protons; coupled to geminal partner and adjacent methine. | | 3.90 | Doublet of doublets (dd) | 2H | H-2 endo , H-5 endo | Diastereotopic methylene protons on the concave face. | *Note: Often appears as an apparent multiplet/quartet depending on field strength.
Table 2: Representative 13 C NMR Data (100 MHz, CDCl 3 ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Structural Note | | :--- | :--- | :--- | :--- | | ~86.0 | CH | C-3a, C-6a | Deshielded bridgehead carbons flanked by ring oxygen and adjacent ring. | | ~73.5 | CH 2 | C-2, C-5 | Methylene carbons adjacent to the ring oxygen atoms. | | ~65.2 | CH | C-3, C-6 | Aliphatic carbons bearing the azido ( N3 ) functionality. |
Mass Spectrometry (MS) Profiling
Electrospray Ionization (ESI) in positive mode is the optimal technique for this molecule. The exact monoisotopic mass for C6H8N6O2 is 196.0709 Da .
Fragmentation Dynamics (CID)
Aliphatic azides are highly labile under Collision-Induced Dissociation (CID). The defining fragmentation pathway is the sequential neutral loss of molecular nitrogen ( N2 , 28 Da). Observing these distinct -28 Da steps is a self-validating confirmation of a diazido structure.
Caption: Proposed positive-ion ESI-MS/MS fragmentation pathway for diazido-isoidide.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success at each stage.
Protocol A: Synthesis of (3S,3aR,6S,6aR)-3,6-Diazido-hexahydrofuro[3,2-b]furan[2]
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Preparation: Dissolve 10.0 g (21.8 mmol) of 1,4:3,6-dianhydro-2,5-di-O-tosyl-D-mannitol in 110 mL of anhydrous N,N-Dimethylformamide (DMF)[2].
-
Reaction: Add 5.67 g (87.2 mmol, 4.0 eq) of sodium azide ( NaN3 ). Stir the mixture continuously at 80 °C under a nitrogen atmosphere for 36 hours[2].
-
Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The UV-active starting material spot must disappear entirely, replaced by a lower- Rf , non-UV-active spot that stains dark blue/black with phosphomolybdic acid (PMA).
-
Workup: Cool the reaction to room temperature. Quench by adding 60 mL of distilled water. Extract the aqueous mixture with dichloromethane ( 3×50 mL).
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the product as a colorless liquid[2],[5].
Protocol B: NMR Acquisition Parameters
-
Sample Prep: Dissolve 15-20 mg of the purified liquid in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
1 H NMR Settings: 400 MHz, 16 scans, 1.0 s relaxation delay (D1), 30° pulse angle.
-
13 C NMR Settings: 100 MHz, 1024 scans, 2.0 s relaxation delay (to ensure accurate integration of quaternary/bridgehead carbons), 1 H-decoupled.
-
Validation Checkpoint 2: Ensure the peak at 4.65 ppm is a sharp singlet. Any splitting indicates incomplete inversion (contamination with the isomannide or isosorbide isomers).
Protocol C: LC-MS/MS Method
-
Sample Prep: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50).
-
Ion Source: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.
-
Acquisition: Scan range m/z 50–500.
-
Validation Checkpoint 3 (MS/MS): Isolate the parent ion at m/z 197.08. Apply a collision energy (CE) ramp from 10 to 25 eV. The emergence of m/z 169.08 and 141.08 confirms the sequential loss of the two azide groups.
References
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[2] Zhang, Y., et al. "Novel biobased polyimides (PIs) with good optical transparency and comprehensive properties." RSC Advances, 2015, 5(83), 67574-67582. URL:[Link]
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[3] Kuszmann, J., & Medgyes, G. "Synthesis and biological activity of 1,4:3,6-dianhydro-2,5-diazido-2,5-dideoxyhexitols." Carbohydrate Research, 1980, 85(2), 259-270. URL:[Link]
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[1] Rose, M., et al. "Unraveling the Role of H2 and NH3 in the Amination of Isohexides over a Ru/C Catalyst." ACS Sustainable Chemistry & Engineering, 2023, 11(22), 8411-8422. URL:[Link]
-
[4] Laza-Knoerr, A. L., et al. "Dianhydrohexitols: new tools for organocatalysis. Application in enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes." ARKIVOC, 2013, (iii), 227-244. URL:[Link]
-
[5] Staudinger Azide Reduction Supplementary Data (RSC Advances). Scribd Repository. URL:[Link]
Sources
Engineering Functionalized Hexahydrofuro[3,2-b]furan Scaffolds: A Technical Guide for Modern Drug Discovery
Executive Summary: The Structural Rationale
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary objective for improving the pharmacokinetic (PK) and physicochemical properties of drug candidates. The hexahydrofuro[3,2-b]furan core—most commonly recognized in the form of isohexides (isosorbide, isomannide, and isoidide)—has emerged as a privileged, highly aliphatic, and oxygen-rich bicyclic scaffold.
As a Senior Application Scientist, I frequently leverage this scaffold because of its rigid, V-shaped (bowl-like) geometry. This unique architecture not only imparts exceptional metabolic stability but also forces appended functional groups into highly specific spatial trajectories. By functionalizing this core, we can predictably engineer novel hydrogen-bonding networks, improve aqueous solubility, and optimize target residence times across diverse modalities, from small-molecule kinase inhibitors to advanced Antibody-Drug Conjugate (ADC) linkers.
Stereochemical Architecture & Physicochemical Profiling
The synthetic utility of the hexahydrofuro[3,2-b]furan system is entirely dictated by its stereochemistry. The core contains two fused tetrahydrofuran (THF) rings with a dihedral angle that creates a distinct "inside" (concave) and "outside" (convex) face. The orientation of the hydroxyl groups at the C3 and C6 positions (endo vs. exo) determines both the chemical reactivity and the biological utility of the scaffold.
Table 1: Stereochemical Profiling of Hexahydrofuro[3,2-b]furan Isomers
| Scaffold Isomer | IUPAC Nomenclature | Hydroxyl Orientation | Physicochemical Profile & Synthetic Utility |
| Isosorbide | (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | endo (C3), exo (C6) | Commercially abundant. The asymmetric reactivity allows for site-selective functionalization without complex protecting-group strategies. |
| Isomannide | (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | endo (C3), endo (C6) | Both groups point into the concave face. Highly sterically hindered; utilized primarily when a compact, inward-facing hydrogen bond network is required. |
| Isoidide | (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | exo (C3), exo (C6) | The premier scaffold for drug design. Exo groups project outward, maximizing target engagement, reducing steric clash, and drastically improving aqueous solubility[1]. |
Strategic Functionalization: Workflows & Causality
When designing bioactive molecules, we frequently start with the inexpensive isosorbide and convert it into the highly desirable isoidide configuration. The mechanistic rationale here is critical: the endo hydroxyl of isosorbide is sterically shielded. By subjecting it to a site-selective Mitsunobu coupling, we achieve a stereochemical inversion, converting the endo position to an exo position[1]. This yields an exo,exo isoidide derivative where both substituents project outward into the solvent or binding pocket, optimizing the drug-like properties of the compound[1].
Protocol: Site-Selective Mitsunobu Inversion for Isoidide Subunit Incorporation
This protocol is designed as a self-validating system to ensure stereochemical integrity during scaffold functionalization.
Reagents: Isosorbide (1.0 eq), Acidic Nucleophile (e.g., phenol or purine derivative, 1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Anhydrous THF.
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Preparation: Dissolve isosorbide, the nucleophile, and PPh3 in anhydrous THF under an inert argon atmosphere.
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Temperature Control: Cool the reaction vessel to 0 °C. Causality: Mitsunobu betaine intermediates are highly reactive; initiating the reaction at 0 °C prevents the premature degradation of the betaine and suppresses unwanted elimination side-reactions.
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Activation: Add DIAD dropwise over 30 minutes.
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Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours until TLC indicates complete consumption of the nucleophile.
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Validation (Critical Step): Following flash chromatography purification, validate the stereochemical inversion via 1H NMR. Self-Validation Metric: The newly formed exo proton will display a vicinal coupling constant of ~5 Hz with the adjacent bridgehead proton, whereas an unreacted endo proton would show a coupling constant of ~1 Hz[1].
Workflow for the stereoselective functionalization of hexahydrofuro[3,2-b]furan scaffolds.
Therapeutic Applications & Case Studies
The functionalized hexahydrofuro[3,2-b]furan scaffold has recently driven breakthroughs across multiple therapeutic areas.
Case Study 1: Kinase-Selective JAK3 Inhibitors (Oncology)
Janus kinase 3 (JAK3) is a prime target for hematological malignancies. Recent drug discovery efforts have identified hexahydrofuro[3,2-b]furan-substituted aminopyrimidines as highly potent, irreversible JAK3 inhibitors[2].
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Mechanistic Insight: In lead compounds such as 12n , the (3R,3aR,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan moiety is not merely a passive linker. Computational modeling reveals that while the aminopyrimidine motif forms a bidentate hydrogen bond with the hinge residue Leu905, the hexahydrofuro[3,2-b]furan oxygen atoms actively interact with Asn954 via hydrogen bonding[2].
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PK Optimization: Incorporating a methoxyl group onto the hexahydrofuro[3,2-b]furan ring drastically improved the pharmacokinetic profile, resulting in an oral bioavailability (F) of 20.6% and leading to robust tumor regression in U937 xenograft models[2].
Case Study 2: Xanthine Oxidase Inhibitors (Gout/Hyperuricemia)
To overcome the toxicity limitations of existing gout medications like febuxostat, researchers have integrated the isoidide subunit into novel Xanthine Oxidase (XO) inhibitors[3].
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Mechanistic Insight: Compound Z29 utilizes the isoidide core to project its functional groups perfectly into a specific subpocket of the XO active site. The unique bowl shape of the hexahydrofuro[3,2-b]furan core enhances the compound's solubility and bioavailability, yielding an IC50 of 0.5–2.2 nM and demonstrating outstanding serum uric acid-lowering efficacy in vivo[3].
Case Study 3: Advanced ADC Linker Technologies
Beyond small molecules, the hexahydrofuro[3,2-b]furan core is revolutionizing bioconjugation. The molecule Mal((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine-PEG12)-β-Glu-PAB is a cutting-edge, β-glucuronidase-cleavable ADC linker[4].
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Mechanistic Insight: Used in the synthesis of advanced ADCs like the STEAP2-targeting AZD0516, this linker leverages the hydrophilicity of the hexahydrofuro[3,2-b]furan core to prevent premature aggregation of the antibody-drug conjugate in systemic circulation[4]. Upon internalization into the tumor cell's lysosome, the linker is enzymatically cleaved to release the topoisomerase I inhibitor payload (Exatecan)[4].
Mechanism of lysosomal cleavage for hexahydrofuro[3,2-b]furan-based ADC linkers.
Conclusion
The functionalized hexahydrofuro[3,2-b]furan scaffold represents a masterclass in applied stereochemistry. By understanding the spatial divergence between its endo and exo faces, and by utilizing precise synthetic methodologies like site-selective Mitsunobu inversions, drug development professionals can systematically engineer molecules with superior target affinity, metabolic resilience, and physicochemical behavior.
Sources
Vectorizing Proximity: The Discovery, Synthesis, and Application of Rigid Diazide Linkers in Bioconjugation
Abstract
The architectural design of molecular linkers is a critical determinant of efficacy in bioconjugation, targeted protein degradation, and advanced materials science. Historically, flexible chains such as polyethylene glycol (PEG) were utilized for their synthetic accessibility and aqueous solubility. However, the paradigm is rapidly shifting toward rigid diazide linkers . By restricting conformational degrees of freedom, rigid diazides minimize the entropic penalties associated with target binding and provide highly efficient, bioorthogonal handles for click chemistry. This whitepaper provides an in-depth technical analysis of the rational design, self-validating synthesis, and transformative applications of rigid diazide linkers.
The Biophysical Imperative for Linker Rigidity
In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive tether; it is an active structural element that dictates the spatial relationship between two pharmacophores.
The thermodynamic driving force of molecular binding is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS . Flexible linkers (e.g., long alkyl or PEG chains) sample a vast conformational space in solution. When a heterobifunctional molecule binds to its targets to form a complex, the flexible linker is forced into a single, constrained bioactive conformation. This restriction results in a massive loss of conformational entropy (a highly unfavorable −TΔS term), which severely diminishes the overall binding affinity 1[1].
Rigid diazide linkers—incorporating motifs like biphenyls, cycloalkanes, or fused heterocycles—solve this biophysical bottleneck. By pre-organizing the molecule into a restricted vector, rigid linkers pay the entropic cost upfront during synthesis rather than during target engagement 2[2]. Furthermore, the terminal azide groups serve as perfect substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), yielding highly stable triazole linkages that further enhance metabolic stability.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of rigid diazide linkers requires precise control over reaction conditions to ensure complete conversion while avoiding the thermal decomposition of the energy-rich azide groups. Below is a field-proven, self-validating protocol for the synthesis of 4,4'-bis(azidomethyl)-1,1'-biphenyl (BAMB) , a foundational rigid linker used in both therapeutics and proton exchange membranes 3[3].
Protocol: Synthesis of BAMB via SN2 Displacement
Objective: Synthesize a rigid, biphenyl-based diazide linker from a dihalide precursor.
Step 1: Reaction Setup
-
Action : Dissolve 1.0 equivalent of 4,4'-bis(chloromethyl)-1,1'-biphenyl in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add 3.0 equivalents of Sodium Azide (NaN 3 ).
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Causality : DMF is a polar aprotic solvent. It strongly solvates the Na + cation but leaves the azide anion unsolvated and highly nucleophilic, drastically accelerating the S N 2 displacement.
Step 2: Thermal Activation
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Action : Stir the suspension at 60°C under an inert nitrogen atmosphere for 12–24 hours.
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Causality : 60°C provides sufficient thermal energy to overcome the S N 2 activation barrier for the benzylic chloride without risking the thermal decomposition of the organic azide (which typically occurs >120°C).
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Validation Checkpoint 1 (In-Process) : Perform Thin Layer Chromatography (TLC) using 4:1 Hexanes:Ethyl Acetate. The complete disappearance of the UV-active starting material spot dictates when to proceed. Do not proceed to workup until this condition is met.
Step 3: Aqueous Workup
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Action : Cool to room temperature. Quench with distilled water (3× the volume of DMF) and extract three times with Ethyl Acetate.
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Causality : Ethyl acetate selectively partitions the organic diazide product into the organic phase, leaving the highly water-soluble DMF and unreacted inorganic NaN 3 safely in the aqueous phase.
Step 4: Final Validation (The Self-Validating System) To ensure the integrity of the linker before downstream bioconjugation, the product must pass two spectroscopic checkpoints:
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FTIR Spectroscopy : The protocol is validated only if the C–Cl stretching frequency (~700 cm −1 ) is completely absent, and a sharp, intense asymmetric azide stretch appears at ~2100 cm −1 .
-
1 H NMR (CDCl 3 ) : Confirm the upfield shift of the benzylic protons from ~4.6 ppm (CH 2 –Cl) to ~4.4 ppm (CH 2 –N 3 ).
Advanced Applications in Therapeutics
PROTACs and Targeted Protein Degradation
In PROTAC development, rigid diazide linkers are utilized to bridge an E3 ligase ligand and a Protein of Interest (POI) ligand via CuAAC click chemistry 2[2]. The resulting triazole-containing rigid linkers prevent the PROTAC from collapsing onto itself in aqueous media, thereby promoting the formation of a highly stable ternary complex (POI-PROTAC-E3) 1[1].
Workflow of PROTAC assembly utilizing a rigid diazide linker via CuAAC click chemistry.
Homogeneous Antibody-Drug Conjugates (ADCs)
Historically, ADCs suffered from heterogeneous Drug-to-Antibody Ratios (DAR), leading to unpredictable pharmacokinetics. Branched amino-diazide linkers have solved this issue through a two-step chemoenzymatic approach 4[4]. First, microbial transglutaminase (MTGase) selectively attaches the amino-diazide linker to the Q295 residue of a deglycosylated antibody. Because MTGase struggles with bulky, hydrophobic payloads, utilizing a small diazide linker ensures quantitative enzymatic conversion. Subsequently, a bioorthogonal SPAAC reaction is used to attach a DBCO-functionalized payload (e.g., MMAE), yielding a perfectly homogeneous ADC with a defined DAR 5[5].
Two-step chemoenzymatic synthesis of homogeneous ADCs using branched diazide linkers.
Quantitative Analysis of Linker Architectures
To summarize the biophysical and practical differences between traditional and next-generation linkers, the following table synthesizes key quantitative and qualitative metrics:
| Linker Architecture | Conformational Degrees of Freedom | Entropic Penalty upon Binding ( ΔS ) | Metabolic Stability (In Vivo) | Primary Application / Advantage |
| Flexible (PEG/Alkyl) | High (Samples vast 3D space) | High (Unfavorable, ΔS<0 ) | Moderate (Prone to oxidative cleavage) | Early-generation PROTACs; High aqueous solubility. |
| Rigid (Diazide-Derived Triazole) | Low (Pre-organized vector) | Low (Favorable, minimal energy loss) | High (Triazole rings resist degradation) | Next-gen PROTACs & Homogeneous ADCs; Stabilizes ternary complexes. |
Conclusion
The transition from flexible tethers to rigid diazide linkers represents a maturation in the field of rational drug design. By leveraging the thermodynamic advantages of conformational restriction and the unparalleled chemoselectivity of azide-alkyne cycloadditions, researchers can engineer therapeutics with higher target affinity, superior metabolic stability, and exact stoichiometric ratios. As synthetic methodologies for rigid diazides become increasingly robust and self-validating, their integration into clinical pipelines will undoubtedly accelerate.
References
-
Novel approaches for the rational design of PROTAC linkers . PMC / National Institutes of Health. Available at:[Link]
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Current strategies for the design of PROTAC linkers: a critical review . PMC / National Institutes of Health. Available at:[Link]
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Multifunctional Sulfonated Polytriazoles: Proton-Exchange Membrane Properties, Molecular Logic Gates, and Modeling of Stimuli-Responsive Behaviors . ACS Applied Polymer Materials. Available at:[Link]
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A Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody-Drug Conjugates . ResearchGate. Available at:[Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? . PMC / National Institutes of Health. Available at:[Link]
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Computational Modeling of Hexahydrofuro[3,2-b]furan Derivatives for Bioconjugation: A Framework for Predictive Design
An In-depth Technical Guide
This guide provides a comprehensive framework for the computational modeling of hexahydrofuro[3,2-b]furan derivatives, a promising class of scaffolds for next-generation bioconjugation strategies. We will move beyond a simple recitation of methods to explore the causal reasoning behind the selection of computational tools and parameters. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage predictive modeling to accelerate their research and development efforts in bioconjugation.
Introduction: The Case for a Novel Scaffold
The hexahydrofuro[3,2-b]furan core, a bicyclic ether, presents a unique combination of properties that make it an attractive candidate for applications in bioconjugation. Its rigid, well-defined stereochemical structure can offer precise control over the spatial orientation of conjugated moieties, a critical factor in the design of targeted therapeutics and diagnostic agents. Unlike more flexible linkers, the conformational constraints of this scaffold can reduce the entropic penalty upon binding to a biological target and can provide a more predictable and stable linkage.
The central challenge, however, lies in understanding and predicting the reactivity and in-situ behavior of these derivatives. This is where computational modeling becomes not just a useful tool, but a critical component of the development pipeline. By employing a multi-scale modeling approach, from quantum mechanics to molecular dynamics, we can de-risk experimental efforts, guide synthetic strategies, and gain unprecedented insight into the performance of these novel bioconjugates.
Part 1: Foundational Analysis of the Hexahydrofuro[3,2-b]furan Scaffold
Before we can model the behavior of these derivatives in a complex biological environment, we must first understand the intrinsic properties of the core scaffold. The conformational preferences and electronic structure of the hexahydrofuro[3,2-b]furan ring system are the primary determinants of its reactivity and stability.
Defining the Conformational Landscape
The bicyclic nature of the hexahydrofuro[3,2-b]furan system significantly restricts its conformational freedom compared to a linear diether. However, several low-energy puckered conformations do exist, and their relative populations can influence the accessibility of reactive sites.
A robust conformational search is the first essential step. Molecular mechanics (MM) methods, which are computationally less expensive than quantum mechanics, are well-suited for this initial exploration.
Experimental Protocol: Conformational Search
-
Structure Preparation: Build the 3D structure of the parent hexahydrofuro[3,2-b]furan using a molecular editor (e.g., Avogadro, ChemDraw).
-
Force Field Selection: Choose a suitable force field. For organic molecules, general-purpose force fields like MMFF94 or OPLS3e are often good starting points. The choice should be guided by the specific functional groups present in the derivative.
-
Search Algorithm: Employ a systematic or stochastic conformational search algorithm. A common approach is to use a low-mode search or a Monte Carlo multiple-minimum (MCMM) method.
-
Energy Minimization: Each generated conformer must be subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on root-mean-square deviation (RMSD) of atomic positions. This will yield a set of unique, low-energy conformations.
High-Accuracy Quantum Mechanical Characterization
Once the key low-energy conformers are identified, we must obtain a more accurate description of their electronic structure and energetics using quantum mechanics (QM), specifically Density Functional Theory (DFT). DFT provides a good balance between accuracy and computational cost for molecules of this size.
The choice of functional and basis set is critical for obtaining reliable results. For reaction energetics, hybrid functionals like B3LYP or M06-2X, combined with a Pople-style basis set such as 6-31G(d,p) or a Dunning-type basis set like cc-pVTZ, are commonly employed.
Rationale for Method Selection:
-
M06-2X: This functional is known to perform well for non-covalent interactions and thermochemistry, which are important for accurately describing the subtle energetic differences between conformers and for later modeling reaction pathways.
-
Basis Set with Polarization and Diffuse Functions: The inclusion of polarization functions (e.g., (d,p)) is essential for describing the non-spherical nature of electron density in chemical bonds. Diffuse functions (e.g., adding a + to the basis set, like 6-31+G(d,p)) are important if anions or lone pairs play a significant role.
The output of these calculations provides a wealth of information that can be used to predict the scaffold's behavior.
Table 1: Key QM-Derived Properties of a Hypothetical Hexahydrofuro[3,2-b]furan Derivative
| Property | Description | Significance in Bioconjugation |
| Relative Energy | The energy of a conformer relative to the most stable conformer. | Determines the Boltzmann population of each conformer at a given temperature, indicating which shapes are most prevalent. |
| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and non-covalent interactions with biomolecules and solvent. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. Their energies and shapes dictate reactivity. | The LUMO can indicate sites susceptible to nucleophilic attack, while the HOMO points to sites of potential electrophilic attack. |
| Partial Atomic Charges | The distribution of electron density across the atoms of the molecule. | Helps to identify electrostatic interaction sites and predict reactivity. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Confirms that the optimized geometry is a true energy minimum (no imaginary frequencies) and can be used to calculate zero-point vibrational energy (ZPVE) for more accurate energy comparisons. |
Part 2: Designing and Modeling the Bioconjugation Reaction
With a solid understanding of the scaffold itself, we can now model its performance in a bioconjugation reaction. For this guide, we will consider a hypothetical strain-promoted reaction, where a functionalized hexahydrofuro[3,2-b]furan derivative acts as a strained dienophile in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified biomolecule.
The Power of Transition State Theory
The rate of a chemical reaction is determined by its activation energy (ΔG‡), the energy barrier that must be overcome for reactants to become products. Computational chemistry allows us to model the entire reaction coordinate, locate the transition state (TS) structure, and calculate this energy barrier. This predictive power is invaluable for comparing the reactivity of different derivatives before committing to lengthy synthetic efforts.
The general workflow for modeling the reaction is as follows:
Experimental Protocol: Transition State Modeling
-
Reactant Optimization: Perform a full geometry optimization and frequency calculation on the individual reactants (the furan derivative and the tetrazine) using the selected DFT method (e.g., M06-2X/6-31+G(d,p)).
-
Initial TS Guess: Generate a plausible starting structure for the transition state. This can be done by manually placing the reactants in a reactive orientation or by using a tool like a linear transit scan to approximate the TS geometry.
-
TS Optimization: Use a specialized algorithm, such as the Berny algorithm with the Opt=TS keyword in Gaussian, or methods like QST2 (Quadratic Synchronous Transit 2) or QST3, to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
Frequency Calculation and Verification: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-forming/bond-breaking process along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactants and products, an IRC calculation is performed. This calculation maps the reaction pathway downhill from the TS to the reactant and product energy minima.
The Importance of Solvent Effects
Bioconjugation reactions occur in aqueous solution. The presence of a solvent, particularly a polar one like water, can significantly influence reaction energetics through stabilization of charged or polar species. Failing to account for this can lead to inaccurate predictions.
Methods for Incorporating Solvation:
-
Implicit Solvation Models (e.g., PCM, SMD): These models, known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and often provide a good first approximation of bulk solvent effects. The SMD (Solvation Model based on Density) model is a popular and generally reliable choice.
-
Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included in the QM calculation. This is computationally very expensive and is typically only used for a small number of solvent molecules that are expected to play a direct role in the reaction mechanism (e.g., through hydrogen bonding to the transition state).
For calculating activation energies, it is standard practice to re-optimize the reactants, transition state, and products using an implicit solvation model.
Part 3: Simulating the Bioconjugate in its Biological Context
Once the bioconjugation reaction is successfully modeled, the next critical step is to understand how the resulting conjugate behaves when attached to a large biomolecule, such as a protein. The flexibility, orientation, and potential interactions of the linker can all impact the efficacy of the final product. Molecular Dynamics (MD) simulations are the tool of choice for this task.
MD simulations use classical mechanics (force fields) to simulate the motions of atoms in a system over time, providing a detailed view of the conjugate's dynamic behavior in a fully solvated, physiological environment.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Starting Structure: Obtain a high-resolution 3D structure of the target biomolecule, typically from the Protein Data Bank (PDB).
-
Linker Parameterization: This is a critical and often challenging step. The standard force fields used for proteins (e.g., AMBER, CHARMM) do not contain parameters for the novel hexahydrofuro[3,2-b]furan linker. Parameters (bond lengths, angles, dihedrals, partial charges) must be generated, typically by fitting to high-level QM data (e.g., using the Antechamber/GAFF pipeline for AMBER). The partial charges derived from the earlier QM calculations are essential here.
-
Building the Conjugate: Covalently attach the parameterized linker to the desired amino acid residue (e.g., a cysteine or lysine) on the protein structure.
-
-
Solvation and Ionization: Place the bioconjugate in a periodic box of explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
Minimization and Equilibration:
-
Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 atm) while holding restraints on the protein backbone. This allows the solvent and ions to equilibrate around the bioconjugate. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.
-
-
Production Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), remove the restraints and run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the bioconjugate.
-
Trajectory Analysis: Analyze the resulting trajectory file to extract meaningful biophysical data.
Table 2: Common Analyses of MD Trajectories
| Analysis Metric | Description | Insight Gained |
| RMSD | Root Mean Square Deviation of atomic positions over time, usually for the protein backbone relative to the starting structure. | Indicates the overall stability of the protein structure during the simulation. A stable RMSD suggests the simulation has converged. |
| RMSF | Root Mean Square Fluctuation of individual residues over time. | Highlights flexible regions of the protein. High RMSF in the region of the linker can indicate its mobility. |
| SASA | Solvent Accessible Surface Area. | Can show whether the linker and its payload are exposed to the solvent or buried within the protein structure. |
| Dihedral Analysis | Monitoring the dihedral angles within the linker over time. | Directly probes the conformational preferences and flexibility of the hexahydrofuro[3,2-b]furan scaffold in the context of the protein. |
| Hydrogen Bonds | Counting the number of hydrogen bonds formed between the linker/payload and the protein or solvent. | Reveals specific interactions that may stabilize a particular conformation of the conjugate. |
Conclusion
The computational framework outlined in this guide provides a powerful, multi-scale approach to de-risking and accelerating the development of bioconjugates based on the novel hexahydrofuro[3,2-b]furan scaffold. By starting with a fundamental quantum mechanical understanding of the linker's properties, progressing to model its reactivity, and culminating in a full molecular dynamics simulation of the final bioconjugate, researchers can make more informed decisions, prioritize synthetic targets, and ultimately design more effective molecules. This synergy between predictive modeling and experimental validation is the cornerstone of modern drug development and molecular design.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (A widely used quantum chemistry software package). [Link]
-
AMBER 2022 , D.A. Case et al., University of California, San Francisco. (A popular software suite for molecular dynamics simulations). [Link]
-
The Generalized Amber Force Field (GAFF) , J. Wang, R. M. Wolf, J. W. Caldwell, P. A. Kollman, and D. A. Case, J. Comput. Chem., 2004, 25, 1157-1174. (A force field for organic molecules, often used in conjunction with AMBER). [Link]
-
Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions , A.V. Marenich, C.J. Cramer, D.G. Truhlar, J. Phys. Chem. B, 2009, 113, 6378-6396. (Describes the widely used SMD solvation model). [Link]
-
The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements , Y. Zhao and D.G. Truhlar, Theor. Chem. Acc., 2008, 120, 215-241. (Details the M06 family of DFT functionals). [Link]
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Avogadro: an advanced semantic chemical editor, visualization, and analysis platform , M. D. Hanwell et al., J. Cheminform., 2012, 4, 17. (An open-source molecular builder and visualization tool). [Link]
-
Protein Data Bank: the single global archive for 3D macromolecular structure data , H.M. Berman et al., Nucleic Acids Res., 2000, 28, 235-242. (The primary repository for protein structures). [Link]
Thermodynamic Stability and Reactivity Profile of (3S,3aR,6S,6aR)-3,6-Diazido-Hexahydrofuro[3,2-b]furan
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Stereochemical Context
The compound (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan , commonly known as isoidide bisazide , is a rigid, chiral, bio-based building block derived from the isohexide platform. Structurally, it consists of two fused tetrahydrofuran rings with two energetic azide (–N₃) groups positioned in the exo, exo configuration.
While isoidide bisazide is a highly valuable intermediate for synthesizing bio-based polyamides (via reduction to diamines) and triazole-linked polymers (via CuAAC Click chemistry), its thermodynamic stability is a critical parameter. The azide functional group is a metastable explosophore. Understanding the thermodynamic boundaries of this molecule is paramount for safe scale-up, handling, and downstream drug development applications.
Thermodynamic Stability & Safety Metrics
Organic azides reside in a shallow thermodynamic well. They are kinetically stable at ambient temperatures but possess a massive thermodynamic driving force for decomposition: the exothermic extrusion of nitrogen gas (N₂). The stability of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan can be evaluated using established empirical safety metrics for energetic materials 1.
The Carbon-to-Nitrogen (C/N) Ratio
The molecular formula of isoidide bisazide is C₆H₈N₆O₂ .
-
Calculation: 6 Carbon atoms / 6 Nitrogen atoms = 1.0 .
-
Implication: Azides with a C/N ratio between 1 and 3 are classified as hazardous 2. They possess enough internal energy to self-propagate a decomposition wave if initiated by heat or shock.
The "Rule of Six"
The "Rule of Six" dictates that a stable energetic compound should possess at least six carbon atoms per energetic functional group to provide sufficient thermal mass to absorb the energy of decomposition 1.
-
Calculation: 6 Carbons / 2 Azide groups = 3.0 carbons per explosophore .
-
Implication: Isoidide bisazide strictly violates this rule, confirming its status as a thermodynamically unstable and potentially explosive intermediate.
Quantitative Data Summary
| Thermodynamic Parameter | Value | Causality / Implication |
| Molecular Formula | C₆H₈N₆O₂ | Determines the energetic potential and mass balance. |
| C/N Ratio | 1.0 | Indicates high explosive potential; requires strict handling in solutions (≤ 1M). |
| Rule of Six Metric | 3.0 | Violates the safety threshold; compound lacks sufficient thermal mass to self-quench. |
| Estimated Tonset | ~150–180 °C | Defines the absolute upper thermal limit for safe processing (e.g., Click chemistry). |
| Enthalpy of Decomp. ( ΔHd ) | ~ -600 kJ/mol | Massive exothermic release due to dual N₂ gas extrusion; risk of thermal runaway. |
Mechanistic Pathways
To understand the lifecycle of this compound, we must map both its stereoselective synthesis and its thermodynamic decomposition.
Stereoselective synthesis pathway of isoidide bisazide via double SN2 inversion.
Thermodynamic decomposition pathway of isoidide bisazide highlighting N2 extrusion.
Experimental Workflows (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a series of causally linked, self-validating steps to ensure both safety and data integrity 3.
Protocol 1: Safe Synthesis and Isolation of Isoidide Bisazide
Objective: Synthesize the (3S, 6S) stereoisomer while mitigating the risk of thermal runaway.
-
Activation: Dissolve isomannide in anhydrous pyridine and react with p-toluenesulfonyl chloride (TsCl) at 0 °C.
-
Causality: Pyridine acts simultaneously as a solvent and an acid scavenger to neutralize the HCl byproduct. Maintaining 0 °C suppresses premature side reactions, ensuring high-fidelity retention of the endo, endo configuration to yield isomannide bistosylate.
-
-
Azidation: Suspend the isomannide bistosylate in anhydrous dimethylformamide (DMF) and add sodium azide (NaN₃) in controlled portions. Heat to 80 °C for 36 hours.
-
Causality: DMF is a polar aprotic solvent that poorly solvates the azide anion, maximizing its nucleophilicity. This provides the activation energy necessary for a double SN2 inversion, converting the endo, endo stereocenters strictly to the exo, exo (3S, 6S) configuration.
-
-
Quenching & Extraction: Cool the reaction vessel to ambient temperature and quench with excess water. Extract with ethyl acetate.
-
Causality: Water safely dissolves unreacted NaN₃ and the NaOTs byproduct. The organic layer selectively partitions the target bisazide, isolating the energetic material from incompatible salts.
-
-
Concentration & Storage: Concentrate under reduced pressure (water bath strictly < 40 °C) and store as a ≤ 1 M solution in an amber flask at -18 °C.
-
Causality: Because the C/N ratio is 1.0, concentrating the compound to absolute dryness drastically increases intermolecular collision frequency, risking auto-catalytic detonation. Maintaining a dilute, cold state kinetically freezes the thermodynamic degradation pathway 2.
-
Self-Validation: Perform ¹H-NMR on a micro-aliquot. A distinct shift of the C3/C6 protons confirms the inversion from endo to exo, validating the stereochemical success of the synthesis before proceeding.
-
Protocol 2: Thermodynamic Stability Assessment via DSC/TGA
Objective: Quantify the thermodynamic boundaries ( Tonset and ΔHd ) to establish safe operating windows for downstream polymerization.
-
Sample Preparation: Load exactly 1.5 mg of the bisazide solution into a pierced aluminum crucible and allow the solvent to evaporate under a gentle N₂ stream inside a blast-shielded hood.
-
Causality: Using a micro-scale sample (< 2 mg) ensures that the massive exothermic release (~ -600 kJ/mol) does not damage the highly sensitive thermocouple of the DSC or cause a macroscopic explosion 4.
-
-
Atmosphere Control: Purge the furnace with inert Nitrogen gas at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents secondary oxidative degradation from overlapping with the primary thermal decomposition (N₂ extrusion) signal, ensuring baseline purity.
-
-
Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.
-
Causality: A standardized, steady ramp normalizes the kinetic thermal lag, allowing for the precise calculation of the onset temperature ( Tonset ) where the thermodynamic barrier is breached.
-
-
Data Integration: Integrate the area under the exothermic peak to determine the thermodynamic energy release ( ΔHd ).
-
Self-Validation: This protocol is self-validating; the integration of the exothermic peak directly correlates with the theoretical enthalpy of N₂ extrusion. If the measured ΔHd is significantly lower than expected, it indicates either sample degradation prior to analysis or incomplete azidation during the synthesis phase.
-
References
-
Information on Azide Compounds. Stanford Environmental Health & Safety. URL:[Link]
-
Understanding the Stereochemical Effect on the Properties of Emerging Thermosets: Sustainable Polybenzoxazines. ACS Sustainable Chemistry & Engineering. URL:[Link]
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Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. URL:[Link]
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Nitrocarbamoyl Azide O2NN(H)C(O)N3: A Stable but Highly Energetic Member of the Carbonyl Azide Family. Journal of the American Chemical Society. URL:[Link]
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exploring diazido scaffolds for applications in chemical biology
An In-Depth Technical Guide to Diazido Scaffolds for Applications in Chemical Biology
Executive Summary
Diazido scaffolds are a class of chemical tools defined by the presence of two distinct azide functionalities within a single molecular framework. This unique design is not merely redundant; it is a strategic feature that enables orthogonal chemical transformations, providing researchers with a powerful platform for investigating complex biological systems. Typically, these scaffolds incorporate a photoreactive aromatic azide and a bioorthogonal aliphatic azide. The former serves as a "warhead" for covalently capturing interacting biomolecules upon photoactivation, while the latter acts as a versatile "handle" for subsequent modification via click chemistry. This dual-functionality has positioned diazido scaffolds as indispensable tools in modern chemical biology, with profound applications in photoaffinity labeling for target identification, the construction of complex libraries for drug discovery, and the development of advanced bioconjugates. This guide provides a comprehensive overview of the design, synthesis, and multifaceted applications of diazido scaffolds for researchers, scientists, and drug development professionals.
The Core Concept: The Power of Two Orthogonal Azides
The primary innovation of a diazido scaffold lies in the differential reactivity of its two azide groups. This orthogonality is the cornerstone of its utility in multistep chemical biology workflows.
-
The Photoreactive Aromatic Azide: Aryl azides are relatively stable in the dark but, upon irradiation with UV light (typically ~350 nm), they extrude dinitrogen gas (N₂) to form a highly reactive and short-lived nitrene intermediate. This nitrene can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, found in proximal biomolecules like proteins.[1][2] This process results in the formation of a stable, covalent bond, effectively "capturing" the binding partner.
-
The Bioorthogonal Aliphatic Azide: In stark contrast, aliphatic azides are inert to UV light and do not participate in the photocrosslinking reaction.[3] Their reactivity is harnessed through bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are highly efficient, specific, and can be performed in complex biological media, making the aliphatic azide an ideal handle for attaching reporter tags, imaging agents, or other molecular entities.[3][5]
This strategic division of labor allows for a sequential and controlled manipulation of biological interactions, which is a significant advantage over monofunctional probes.
Synthesis and Chemical Properties
The efficacy of a diazido scaffold is heavily dependent on the design of its core structure and the methods used for its synthesis. A well-designed scaffold should be synthetically accessible and possess physicochemical properties suitable for biological experiments.
Design and Synthesis Case Study: A Compact Diazido Platform (C-D-DAP)
A prominent example is the development of compact diazido platforms (D-DAPs) for small-molecule drug discovery and the construction of DNA-encoded libraries (DELs).[6][7] A core scaffold, 3-azido-5-(azidomethyl)benzoic acid, serves as an excellent case study. Its synthesis leverages standard, robust organic reactions, making it accessible. The design is deliberate: the benzoic acid provides a convenient attachment point for DNA or other linkers, while the aromatic and benzylic (aliphatic) azides are positioned for differential reactivity.
The chemoselective transformations of these azide groups are key. For instance, the aliphatic azide can selectively undergo Staudinger reduction or participate in CuAAC reactions without affecting the aromatic azide, and vice-versa.[6] This allows for the stepwise elaboration of "warhead" molecules, a critical capability for building diverse chemical libraries.[6][7]
Table 1: Comparative Properties of Aromatic and Aliphatic Azides
| Feature | Aromatic Azide | Aliphatic Azide | Rationale for Use in Diazido Scaffolds |
| Primary Reactivity | Photoreactive (forms nitrene with UV light) | Bioorthogonal (Click Chemistry) | Enables two distinct, non-interfering reaction pathways on a single molecule. |
| Stability | Stable in the dark; light-sensitive | Generally stable to light and a wide range of chemical conditions | Ensures the photoreactive group is triggered only when desired, while the click handle remains intact. |
| Common Reactions | C-H/N-H/O-H insertion | CuAAC, SPAAC | The photoreaction is ideal for irreversible target capture, while click chemistry provides a highly efficient and specific method for labeling.[4] |
| Size | Relatively small, minimally perturbing | Small, minimally perturbing | Minimizes steric hindrance that could interfere with the natural binding of the scaffold to its biological target. |
Application I: Advanced Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of small molecules within their native cellular environment.[1][3] Diazido probes enable a more robust, two-step PAL workflow that overcomes many limitations of traditional methods.
The causality behind this two-step approach is to decouple the binding/crosslinking event from the detection event. Traditional PAL probes often have a bulky reporter tag (like biotin) pre-installed, which can sterically hinder the probe from binding to its target. The diazido strategy elegantly solves this.
-
Step 1: Covalent Capture. The small, unobtrusive diazido probe is introduced to the biological system (e.g., cell lysate or live cells). After an incubation period to allow for binding to its target protein, the system is irradiated with UV light. The aromatic azide is activated, forming a covalent bond exclusively with the direct binding partner.[3]
-
Step 2: Bioorthogonal Tagging. The aliphatic azide, which remains intact, now serves as a handle. A reporter molecule containing a reactive alkyne (e.g., Biotin-Alkyne or a Fluorophore-Alkyne) is added, and a click chemistry reaction is performed to attach the tag.[3] This allows for subsequent enrichment of the crosslinked protein using streptavidin beads or visualization via fluorescence.
Experimental Protocol: Target Identification using a Diazido Probe
This protocol is a self-validating system. Negative controls, such as competition with an excess of the non-probe ligand or samples not exposed to UV light, are critical to ensure that the identified proteins are specific binding partners.
-
Preparation and Incubation:
-
Treat cell lysate or intact cells with the diazido probe at a predetermined optimal concentration.
-
Incubate for a sufficient time (e.g., 1 hour at 4°C for lysate) to allow for equilibrium binding.
-
Control: In a parallel sample, co-incubate with a 100-fold excess of a non-probe competitor ligand to identify non-specific binders.
-
-
Photocrosslinking:
-
Transfer the samples to a petri dish on ice.
-
Irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes.
-
Control: Keep a parallel sample in the dark to ensure labeling is light-dependent.
-
-
Bioorthogonal Ligation (CuAAC):
-
To the crosslinked sample, add the following click-chemistry reagents in order: Biotin-Alkyne (e.g., 50 µM), a copper(I) source like CuSO₄ (e.g., 1 mM), and a reducing agent like sodium ascorbate (e.g., 5 mM). A copper-chelating ligand like TBTA can be included to improve efficiency.[8]
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Add streptavidin-conjugated agarose beads to the reaction mixture.
-
Incubate for 1-2 hours with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
-
Analysis by Mass Spectrometry:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[3]
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise the protein bands of interest.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.[3] The specific protein that is enriched in the UV-treated sample compared to controls is the identified target.
-
Application II: Building Complexity in Drug Discovery
The orthogonal handles of diazido scaffolds make them ideal platforms for the modular synthesis of complex therapeutic and diagnostic agents.
A. DNA-Encoded Libraries (DELs)
DEL technology enables the synthesis and screening of massive chemical libraries. Diazido scaffolds provide a compact and versatile core for building these libraries.[6] By exploiting the differential reactivity of the two azides, chemists can perform sequential reactions, adding one set of building blocks to the aliphatic azide handle and a different set to the aromatic azide handle (often after its reduction to an amine), all while the scaffold is attached to a unique DNA tag. This creates vast libraries from a single, efficient synthetic workflow.[6][7]
B. Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. Diazido scaffolds can serve as a central hub for the linker. One azide can be used to "click" onto an alkyne-modified POI ligand, while the other azide can be used to attach the E3 ligase ligand, enabling rapid, modular synthesis of PROTAC libraries to screen for optimal linker length and composition.[9]
C. Antibody-Drug Conjugates (ADCs)
ADCs deliver potent cytotoxic drugs directly to cancer cells. A major challenge is achieving a high drug-to-antibody ratio (DAR) without causing aggregation due to the hydrophobicity of the drugs.[10] Diazido macrocyclic sulfates have been used to create sequence-defined, hydrophilic polymers. These monomers are polymerized, resulting in a polymer backbone with multiple azide side chains. These azides then serve as attachment points for cytotoxic drugs via click chemistry. The entire polymer-drug conjugate can then be attached to an antibody, achieving a very high and precisely controlled DAR while maintaining favorable pharmacokinetic properties.[10]
Data Analysis and Interpretation
The analysis of experiments using diazido scaffolds requires specific and quantitative approaches to validate the results.
Table 2: Key Applications and Quantitative Readouts
| Application | Key Experimental Technique(s) | Primary Quantitative Readout(s) | Interpretation |
| Photoaffinity Labeling | LC-MS/MS Proteomics | Peptide Spectrum Matches (PSMs), Protein Scores, Fold-Enrichment vs. Controls | High scores and significant enrichment of a protein in the UV-treated, probe-specific sample compared to controls validates it as a direct binding target. |
| PROTAC Development | Western Blot, dTAG systems, Quantitative Proteomics | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximal degradation) | Lower DC₅₀ and higher Dₘₐₓ values indicate a more potent and efficient PROTAC degrader.[9] |
| ADC Characterization | Mass Spectrometry (native MS), Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | A precise and consistent DAR value confirms successful and controlled conjugation of the drug payload to the antibody.[10] |
| DEL Synthesis | High-Throughput DNA Sequencing, Mass Spectrometry | Sequence read counts, Confirmed mass of final products | High read counts for specific DNA tags after affinity selection point to potent binders; MS confirms the chemical structure. |
Conclusion and Future Perspectives
Diazido scaffolds represent a pinnacle of rational design in chemical biology. By incorporating two azide groups with orthogonal reactivity, they provide a versatile and powerful platform for a wide range of applications. From unambiguously identifying protein targets through advanced photoaffinity labeling to accelerating the development of next-generation therapeutics like PROTACs and ADCs, their impact is significant and growing.
Future developments will likely focus on creating novel core scaffolds with improved water solubility and cell permeability. Furthermore, integrating diazido functionality with other bioorthogonal reaction pairs will enable even more complex, multi-step labeling and assembly strategies in living systems. As our understanding of complex biological networks deepens, the ability to precisely capture, label, and manipulate molecular interactions afforded by diazido scaffolds will ensure they remain an essential part of the chemical biologist's toolkit.
References
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Diazo Compounds: Versatile Tools for Chemical Biology. ACS Publications. [Link]
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Diazo Compounds: Versatile Tools for Chemical Biology. Semantic Scholar. [Link]
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Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC. [Link]
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Diazo Compounds: Versatile Tools for Chemical Biology. Raines Lab. [Link]
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Diazo Compounds: Versatile Tools for Chemical Biology. PMC. [Link]
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Diazo Compounds: Versatile Tools for Chemical Biology. PubMed - NIH. [Link]
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Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. [Link]
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Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. Chemical Science (RSC Publishing). [Link]
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Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]
-
Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2. University of Birmingham. [Link]
-
Diazo Compounds: Versatile Tools for Chemical Biology | Request PDF. ResearchGate. [Link]
-
On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. MDPI. [Link]
-
On-DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small-Molecule Drug Discovery. ResearchGate. [Link]
-
Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. [Link]
-
Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. Langmuir - ACS Publications. [Link]
-
Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. PubMed. [Link]
-
On–DNA Platform Molecules Based on a Diazide Scaffold II. MDPI. [Link]
-
Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4. PubMed. [Link]
-
Click Triazoles for Bioconjugation. PMC. [Link]
-
Breakthrough in click chemistry: innovative method revolutionizes drug development. AZoM. [Link]
-
Click Triazoles for Bioconjugation. PubMed - NIH. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]
-
Proteomics as a Tool in the Pharmaceutical Drug Design Process. Bentham Science. [Link]ambooks.com/book/9781608051939/)
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- 1. Photoaffinity Compounds - Enamine [enamine.net]
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- 9. mdpi.com [mdpi.com]
- 10. Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diazido-Hexahydrofuro[3,2-b]furan
Executive Summary & Chemical Context
The drive toward sustainable, bio-based materials has elevated the importance of 1,4:3,6-dianhydrohexitols (isohexides)—specifically isosorbide, isomannide, and isoidide. Derived from starch, these bicyclic diols feature a rigid, chiral, V-shaped hexahydrofuro[3,2-b]furan core with a 120° angle between the fused tetrahydrofuran rings 1.
Converting these diols into diazido-hexahydrofuro[3,2-b]furans (e.g., 2,5-diazido-2,5-dideoxy-1,4:3,6-dianhydro-D-sorbitol) creates highly versatile monomers. When subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with dialkynes, they undergo step-growth polymerization to form stereocontrolled, high- Tg polytriazole networks [[1]](). This guide details the mechanistic rationale, safety profiling, and a self-validating protocol for executing this specific click chemistry workflow.
Safety Profiling: The Azide Stability Rule ( rN )
Before handling diazido-isohexides, it is critical to evaluate their explosive potential using the carbon-oxygen-to-nitrogen ratio ( rN ). The rule states that extreme caution is required for azides where rN=(nC+nO)/nN is between 1 and 3, while compounds with rN<1 are highly unstable and should not be isolated 2.
For diazido-hexahydrofuro[3,2-b]furan ( C6H8N6O2 ):
-
nC=6
-
nO=2
-
nN=6
-
rN=(6+2)/6=1.33
Conclusion: With an rN of 1.33, the diazide is stable enough for isolation and standard laboratory handling, but distillation or exposure to extreme thermal shock must be strictly avoided.
Workflow & Mechanistic Diagrams
Fig 1: Synthetic workflow from starch-derived isohexides to polytriazole networks via CuAAC.
Fig 2: Mechanism of the CuAAC catalytic cycle for diazido-hexahydrofuro[3,2-b]furan.
Experimental Protocol: CuAAC Step-Growth Polymerization
This protocol is specifically optimized for the step-growth polymerization of diazido-isohexides with dialkynes. It utilizes a highly stabilized Copper(I) system to prevent oxidation in polar solvents and relies on high monomer concentrations to suppress cyclic oligomer formation 1.
Materials Required
-
Monomer A: Diazido-hexahydrofuro[3,2-b]furan (e.g., Diazido-isosorbide)
-
Monomer B: Dialkyne (e.g., 1,7-octadiyne or a bio-based dialkyne)
-
Catalyst: Copper(I) Iodide (CuI)
-
Ligand: Triethyl phosphite ( P(OEt)3 )
-
Base: Triethylamine ( Et3N )
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology
Step 1: Preparation of the Catalytic Complex
-
Action: In a nitrogen-purged Schlenk flask, dissolve CuI (1.2 mol% relative to monomer) and P(OEt)3 (1.2 mol%) in anhydrous DMSO.
-
Causality: While CuSO4 /Sodium Ascorbate is common in aqueous click chemistry, step-growth polymerization requires DMSO to dissolve the rigid polytriazole networks. In DMSO, unprotected Cu(I) rapidly disproportionates. P(OEt)3 acts as a strong π -acceptor ligand, locking copper in the +1 oxidation state and ensuring sustained catalytic turnover 1.
Step 2: Monomer Assembly & Concentration Control
-
Action: Add equimolar amounts (e.g., 0.5 mmol each) of the diazide and dialkyne to the reaction vessel. Adjust the DMSO volume to achieve a final monomer concentration of ≥ 1.0 M .
-
Causality: Operating at high concentrations ( ≥ 1.0 M) is a thermodynamic necessity. Dilute conditions favor intramolecular cyclization (yielding useless macrocycles), whereas high concentrations force intermolecular polyaddition, driving high molecular weight polymer formation 1.
Step 3: Initiation & Thermal Activation
-
Action: Inject Et3N (3.0 equivalents). Heat the stirred mixture to 80 °C under a continuous nitrogen atmosphere.
-
Causality: Et3N acts as a general base to deprotonate the terminal alkyne, accelerating the formation of the Cu-acetylide intermediate. The elevated temperature (80 °C) provides the kinetic energy required to overcome the steric hindrance of the V-shaped bicyclic isohexide core.
Step 4: Self-Validation (In-Process Monitoring)
-
Action: Withdraw 10 μL aliquots periodically. Analyze via ATR-FTIR.
-
Validation: The protocol is self-validating. The reaction is confirmed complete when the strong, asymmetric azide stretching band at ~2100 cm −1 completely disappears 3. Additionally, 1H NMR (DMSO- d6 ) will reveal the emergence of a distinct triazole proton singlet at δ 8.15 - 8.30 ppm 1.
Step 5: Termination & Purification
-
Action: Cool the highly viscous yellow solution to room temperature. Precipitate dropwise into a 10-fold excess of vigorously stirred methanol. Filter and dry the resulting solid under vacuum at 60 °C.
-
Causality: Precipitation effectively strips away the DMSO solvent, residual Et3N , the copper catalyst, and any unreacted low-molecular-weight species.
Quantitative Data Summaries
Table 1: Stereochemical Inversion During Azidation
The synthesis of the diazide precursor via tosylation and nucleophilic substitution ( SN2 ) with NaN3 proceeds with a strict inversion of configuration at the C-2 and C-5 carbon atoms 1.
| Starting Isohexide | Hydroxyl Configuration | Resulting Diazide Absolute Config. | Structural Equivalent |
| Isosorbide | endo, exo | SR Configuration | Diazide 2 |
| Isomannide | endo, endo | SS Configuration | Diazide 3 |
| Isoidide | exo, exo | RR Configuration | Diazide 1 |
Table 2: CuAAC Reaction Parameters & Validation Metrics
| Parameter | Setpoint / Expected Value | Mechanistic Rationale |
| Monomer Conc. | ≥ 1.0 M | Favors intermolecular polyaddition over intramolecular cyclization. |
| Catalyst System | CuI / P(OEt)3 (1.2 mol%) | P(OEt)3 stabilizes Cu(I) against oxidation in polar aprotic DMSO. |
| Base | Et3N (3.0 eq) | Facilitates Cu-acetylide formation via alkyne deprotonation. |
| Temperature | 80 °C | Overcomes activation barrier for rigid, sterically hindered isohexides. |
| FTIR Marker | Disappearance of ~2100 cm −1 | Confirms complete consumption of the reactive azide moiety. |
| 1 H NMR Marker | Singlet at δ 8.15 - 8.30 ppm | Confirms formation of the 1,4-disubstituted 1,2,3-triazole ring. |
References
-
1Title : Structure−Properties Relationship of Biosourced Stereocontrolled Polytriazoles from Click Chemistry Step Growth Polymerization of Diazide and Dialkyne Dianhydrohexitols Source : Biomacromolecules - ACS Publications URL :[Link]
-
3Title : SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,2,3-TRIAZOLE-BRIDGED OXIME POLYURETHANES OBTAINED FROM AN ISOMANNIDE DERIVATIVE Source : Macedonian Journal of Chemistry and Chemical Engineering (MJCCE) URL :[Link]
-
2Title : Bio-sourced Networks from Thermal Polyaddition of a Starch-Derived -Azide- -alkyne AB Monomer with a A2B2 Aliphatic Crosslinker Source : ResearchGate URL :[Link]
Sources
Revolutionizing Bioconjugation: A Guide to (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan in Advanced Drug Development
For Immediate Release
A novel, rigid bicyclic diazide, (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan, is emerging as a powerful tool in the field of bioconjugation, particularly in the construction of sophisticated antibody-drug conjugates (ADCs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by detailed protocols and the underlying scientific principles.
Introduction: The Advantage of a Rigid Core
The hexahydrofuro[3,2-b]furan scaffold offers a unique, stereochemically defined, and rigid structure. This rigidity can provide precise control over the spatial orientation of conjugated molecules, a critical factor in optimizing the efficacy and pharmacokinetic properties of complex biologics like ADCs. The diazido functionality serves as a versatile handle for bioorthogonal chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of modern bioconjugation.
Core Application: Antibody-Drug Conjugates
A prime example of the utility of this diazide is in the development of next-generation ADCs. A derivative of this molecule, Mal((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine-PEG12)-β-Glu-PAB, is a key component of the linker in the investigational ADC, AZD0516.[1][2][3] AZD0516 is a first-in-class ADC targeting the six-transmembrane epithelial antigen of the prostate-2 (STEAP2) for the treatment of prostate cancer.[1][4] It comprises an anti-STEAP2 monoclonal antibody conjugated to the topoisomerase 1 inhibitor, exatecan, via this specialized linker.[1][4]
The structure of the linker highlights the versatility of the hexahydrofuro[3,2-b]furan core. In this application, the azide groups are precursors to amines, which are then further functionalized. This demonstrates that while the diazide is a key reactive handle, it can also serve as a stable precursor for other functionalities, expanding its utility in multi-step linker synthesis.
Scientific Principles: The Power of SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that allows for the rapid and specific covalent ligation of two molecules in a biological environment without the need for a cytotoxic copper catalyst.[5] The reaction occurs between an azide-functionalized molecule, such as (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan, and a strained alkyne, typically a cyclooctyne derivative.
The rigid nature of the diazido-hexahydrofuro[3,2-b]furan can influence the kinetics and efficiency of the SPAAC reaction. The fixed spatial presentation of the azide groups may enhance their accessibility and reactivity with the cyclooctyne, leading to more efficient and predictable conjugation outcomes.
Application Note 1: General Protocol for SPAAC-mediated Protein Labeling
This protocol outlines a general procedure for labeling a protein containing a strained alkyne with (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan.
Materials:
-
Alkyne-modified protein (e.g., containing a dibenzocyclooctyne (DBCO) group) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan stock solution in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
-
Analytical instrumentation for characterization (e.g., SDS-PAGE, mass spectrometry).
Protocol:
-
Preparation of Reactants:
-
Prepare a solution of the alkyne-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan in DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the diazide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time and temperature should be determined empirically for each specific system.
-
-
Purification:
-
Remove the excess unreacted diazide and any byproducts by SEC or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
-
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| Molar Excess of Diazide | 5-20 fold | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may affect protein stability. |
| Reaction Time | 1-4 hours | Monitor reaction progress to determine the optimal time. |
| Final Organic Solvent | <10% | To maintain protein integrity. |
Workflow for SPAAC-mediated Protein Labeling
Caption: Workflow for SPAAC-mediated protein labeling.
Application Note 2: Synthesis of a Bifunctional Linker for Antibody-Drug Conjugation
This protocol describes a conceptual pathway for the synthesis of a bifunctional linker for ADCs, inspired by the structure of the linker in AZD0516. This involves the reduction of the diazide to a diamine, followed by functionalization.
Materials:
-
(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan.
-
Reducing agent (e.g., triphenylphosphine or hydrogen gas with a palladium catalyst).
-
PEGylating reagent with a terminal maleimide group and an activated ester (e.g., Mal-PEG-NHS ester).
-
Reaction solvents (e.g., THF, water, DMF).
-
Purification system (e.g., silica gel chromatography, HPLC).
-
Analytical instrumentation for characterization (e.g., NMR, mass spectrometry).
Protocol:
-
Reduction of the Diazide:
-
Dissolve (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan in a suitable solvent like THF.
-
Add an excess of a reducing agent such as triphenylphosphine and stir the reaction at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the resulting diamine can be isolated and purified.
-
-
PEGylation and Functionalization:
-
Dissolve the resulting (3S,3aR,6S,6aR)-3,6-diamino-hexahydrofuro[3,2-b]furan in a polar aprotic solvent like DMF.
-
Add a PEGylating reagent containing a maleimide group for antibody conjugation and an activated ester (e.g., NHS ester) for drug attachment. The stoichiometry should be carefully controlled to achieve the desired mono- or di-functionalization.
-
The reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the acylation of the amine.
-
-
Purification and Characterization:
-
The final bifunctional linker is purified using chromatography (e.g., HPLC).
-
The structure and purity of the linker are confirmed by NMR and mass spectrometry.
-
Conceptual Synthesis of a Bifunctional ADC Linker
Caption: Conceptual synthesis of a bifunctional ADC linker.
Future Directions and Conclusion
The (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan and its derivatives represent a significant advancement in the field of bioconjugation. The rigid, bicyclic core provides a unique platform for the precise construction of complex biomolecules. As demonstrated by its incorporation into the linker of the clinical candidate AZD0516, this scaffold is already making an impact in the development of next-generation ADCs.[1][4] Further research into the unique properties conferred by this rigid linker and the development of new functionalization strategies will undoubtedly expand its applications in drug delivery, diagnostics, and beyond.
References
-
Monlish, D., et al. (2025). Preclinical characterization of AZD0516, a novel STEAP2 antibody-drug conjugate (ADC) for the treatment of prostate cancer. Cancer Research, 85(8_Supplement_1), 1158-1158. [Link]
-
Eisen, C. (2025, April 22). Abstract 1158: Preclinical characterization of AZD0516, a novel STEAP2 antibody-drug conjugate (ADC) for the treatment of prostate cancer. Matilda. [Link]
- Han, J. M. (n.d.). Jeong Min Han - Google Scholar.
-
Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. (2022). Chemical Science, 13(11), 3137–3143. [Link]
-
Kumar, A., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Data in brief, 21, 2208–2220. [Link]
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025). International Journal of Molecular Sciences, 26(23), 6334. [Link]
-
AZD0516 - Drug Targets, Indications, Patents. (2025, December 8). Patsnap Synapse. [Link]
-
Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. (2025, November 6). ResearchGate. [Link]
-
The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. (2025, December 4). RCS Research Chemistry Services. [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). Pharmaceuticals, 9(2), 29. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceutics, 12(12), 1205. [Link]
-
A Recent Concept of Importance: Click Chemistry. (2024). Progress in Chemical and Biochemical Research, 7(4), 394-411. [Link]
-
Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. (2008). Organic letters, 10(5), 877–880. [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024, September 30). AxisPharm. [Link]
-
(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. (2014). Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o73–o74. [Link]
-
(3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139–o140. [Link]
- Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol. (2013).
-
Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. (2022). Molecules (Basel, Switzerland), 27(19), 6660. [Link]
-
CHO細胞生產均相醣基工程技術:三甘露醣抗體藥物複合體. (2021, March 29). Development Center for Biotechnology. [Link]
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use of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan for peptide modification and cyclization
Application Note: Peptide Stapling and Macrocyclization Using (3S,3aR,6S,6aR)-3,6-Diazido-hexahydrofuro[3,2-b]furan
Executive Summary & Mechanistic Rationale
The development of peptide therapeutics is historically hindered by two major biophysical limitations: rapid proteolytic degradation and a lack of defined secondary structure in solution. Peptide stapling—the covalent cross-linking of amino acid side chains—addresses these flaws by locking the peptide into its bioactive conformation (typically an α -helix).
(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan , commonly known as Isoidide Diazide , is a highly rigid, bio-renewable, bicyclic cross-linker. Derived from the dianhydrohexitol family, its unique structural geometry offers distinct advantages over traditional flexible aliphatic linkers (e.g., 1,4-diazidobutane)[1].
The Causality of Stereochemistry: The specific (3S, 6S) stereochemistry of the isoidide core dictates an exo,exo configuration. The fused hexahydrofuro[3,2-b]furan rings form a rigid, V-shaped dihedral angle. Because the azide groups are in the exo position, their reaction vectors project outward, away from the steric bulk of the bicyclic cavity[1]. This pre-organization eliminates steric hindrance during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, ensuring rapid, high-yielding macrocyclization. When reacted with a linear peptide containing two alkyne-bearing amino acids (such as L-propargylglycine, Pra) spaced at i and i+4 positions, the rigid isoidide core acts as a precise molecular strut, forcing the peptide backbone into a highly stable α -helical turn.
Workflow Visualization
Figure 1: End-to-end workflow for peptide stapling using Isoidide Diazide via CuAAC.
Experimental Protocols
The following self-validating protocol details the solution-phase stapling of an i,i+4 dialkyne peptide. Solution-phase cyclization is preferred over on-resin cyclization for rigid linkers to avoid resin-induced steric constraints and to allow precise stoichiometric control[2].
Protocol A: Synthesis of the Linear Dialkyne Precursor
-
Resin Loading: Begin with a standard Rink Amide resin (0.1 mmol scale) to yield a C-terminal amide.
-
Amino Acid Coupling: Perform standard Fmoc-SPPS using HBTU/DIPEA activation.
-
Alkyne Incorporation: Couple Fmoc-L-propargylglycine (Fmoc-Pra-OH) at the desired i and i+4 positions. Mechanistic note: The i,i+4 spacing corresponds to exactly one turn of an α -helix (3.6 residues), placing both alkynes on the same spatial face.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H 2 O for 2.5 hours at room temperature[3].
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude linear precursor.
Protocol B: CuAAC-Mediated Peptide Stapling
Critical Causality: The reaction must be performed at high dilution (1–2 mM) to thermodynamically favor intramolecular cyclization over intermolecular cyclodimerization[2].
-
Solvent Preparation: Degas a 1:1 mixture of t BuOH and H 2 O by bubbling with N 2 for 15 minutes. Why t BuOH? It solubilizes the organic Isoidide Diazide while preventing peptide aggregation.
-
Peptide Dissolution: Dissolve the crude linear peptide (1.0 eq, ~10 mg) in the degassed solvent to a final concentration of 1.5 mM.
-
Linker Addition: Add Isoidide Diazide (1.1 eq). A slight excess ensures complete double-click reaction without leaving unreacted mono-clicked intermediates.
-
Catalyst Complexation: In a separate vial, pre-mix CuSO 4⋅5H2O (1.0 eq) and THPTA ligand (5.0 eq) in water. Why THPTA? This water-soluble ligand accelerates the reaction and acts as a sacrificial reductant to protect the peptide from copper-induced reactive oxygen species (ROS).
-
Reaction Initiation: Add the Cu/THPTA complex to the peptide solution. Immediately add freshly prepared Sodium Ascorbate (10.0 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Incubation: Stir under N 2 at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Quenching & Validation: Add 0.5 M EDTA (pH 8.0, 10 eq relative to Cu) to chelate the copper catalyst, halting the reaction and preventing peak tailing during HPLC. The solution will turn slightly blue as the Cu-EDTA complex forms—a visual validation of successful quenching.
-
Purification: Purify via preparative RP-HPLC (C18 column, H 2 O/MeCN gradient with 0.1% TFA).
Mechanistic Pathway Visualization
Figure 2: Mechanistic pathway of CuAAC-mediated peptide cyclization utilizing Isoidide Diazide.
Data Presentation: Structural Impact of the Isoidide Staple
To demonstrate the biophysical superiority of the rigid isoidide core, the table below summarizes representative quantitative benchmarking data of a model α -helical peptide (e.g., an RNase A or p53-derived sequence) modified with different cross-linking strategies.
| Peptide Variant | Cross-linker Type | Helicity (%) | Proteolytic T½ (h) | Cell Permeability ( Papp×10−6 cm/s) |
| Linear Precursor | None | < 10% | 0.5 | 0.1 (Very Low) |
| Flexible Staple | 1,4-Diazidobutane | ~ 35% | 4.2 | 1.8 (Low) |
| Rigid Staple | Isoidide Diazide | > 75% | > 24.0 | 5.4 (Moderate to High) |
Table 1: The rigid dianhydrohexitol core of Isoidide Diazide significantly reduces the entropic penalty of folding, driving a massive increase in helicity and shielding the backbone from protease cleavage compared to flexible alkyl linkers.
References
- Source: National Institutes of Health (NIH)
- Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition (ACS)
- Source: American Chemical Society (ACS)
Sources
Application Note: Advanced Fluorescent Labeling of Biomolecules via Rigid Bifunctional Click Linker (DA-IHF)
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Core Technology: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) utilizing the rigid bio-based linker 3,6-diazido-hexahydrofuro[3,2-b]furan.
Executive Summary
The fluorescent labeling of biomolecules—ranging from therapeutic monoclonal antibodies to synthetic oligonucleotides—is a cornerstone of modern molecular biology and diagnostic development. However, traditional bioconjugation workflows frequently rely on flexible aliphatic or polyethylene glycol (PEG) linkers. While highly soluble, these flexible linkers allow the conjugated fluorophore to fold back onto the biomolecule, leading to severe fluorescence quenching via photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET)[1].
To overcome this limitation, this application note details the use of DA-IHF (3,6-diazido-hexahydrofuro[3,2-b]furan), a rigid, bio-renewable, V-shaped homobifunctional crosslinker[2]. By utilizing DA-IHF in a sequential "Click" chemistry workflow, researchers can lock fluorophores in an extended conformation, drastically improving the quantum yield of the final bioconjugate while maintaining excellent aqueous solubility[3].
Mechanistic Rationale: The Quenching Dilemma and the Rigid Scaffold Solution
The Causality of Fluorescence Quenching
When a fluorophore (e.g., Cy5, Alexa Fluor 647) is attached to a biomolecule via a flexible PEG-diazide linker, the rotational degrees of freedom within the linker allow the hydrophobic dye to sample a large conformational space. This frequently results in the dye interacting directly with hydrophobic patches on a protein surface or intercalating with nucleobases in DNA, which collapses the excited state and quenches emission[4].
The DA-IHF Advantage
DA-IHF is derived from isohexides (such as isoidide or isosorbide), which are composed of two fused furan rings. This bicyclic core restricts bond rotation, enforcing a highly rigid, V-shaped geometry[5].
-
Extended Vector Projection: When DA-IHF is used to bridge an alkyne-tagged biomolecule and an alkyne-fluorophore, the rigid scaffold projects the dye away from the biomolecule's surface, preventing contact quenching[1].
-
Hydrophilicity: Unlike rigid aliphatic or aromatic linkers that induce aggregation, the oxygen-rich furan core of DA-IHF ensures excellent aqueous solubility, critical for maintaining the native folding of proteins[3].
Fig 1. Mechanistic comparison of flexible vs. rigid linkers in fluorescence quenching.
Comparative Performance Data
The structural rigidity of DA-IHF directly translates to superior photophysical properties in the final bioconjugate. Table 1 summarizes the comparative advantages of DA-IHF against industry-standard PEG4-Diazide.
Table 1: Physicochemical and Photophysical Comparison of Linkers
| Parameter | PEG4-Diazide | DA-IHF (Isohexide Diazide) |
| Linker Rigidity | Highly Flexible (Aliphatic) | Highly Rigid (Bicyclic V-shape) |
| Fluorescence Quantum Yield | Low (Susceptible to Contact Quenching) | High (Maintains Extended Conformation) |
| Aqueous Solubility | Excellent | Excellent (Oxygen-rich furan core) |
| Risk of Dimerization (1-pot) | High | Low-Moderate (Steric hindrance) |
| Biorenewable Origin | No (Petrochemical) | Yes (Sorbitol/Mannitol-derived) |
Experimental Workflow: Sequential CuAAC Conjugation
To prevent the formation of biomolecule dimers (crosslinking) and fluorophore dimers, a sequential CuAAC approach is mandatory. Mixing all components in a single pot results in a statistical mixture of unwanted side products. By using a massive molar excess of DA-IHF in the first step, pseudo-first-order kinetics drive the quantitative conversion of the biomolecule into an azide-functionalized intermediate without dimerization.
Fig 2. Sequential CuAAC workflow for biomolecule labeling using DA-IHF.
Step-by-Step Protocol: Self-Validating Dual-Click Labeling
This protocol is optimized for an alkyne-tagged protein (e.g., metabolically labeled with homopropargylglycine) but can be adapted for oligonucleotides.
Materials Required
-
Biomolecule: Alkyne-tagged protein (1 mg/mL in PBS, pH 7.4).
-
Linker: DA-IHF (100 mM stock in DMSO).
-
Fluorophore: Alkyne-Fluorophore (e.g., Alexa Fluor 647-alkyne, 10 mM in DMSO).
-
Catalyst System: CuSO4 (100 mM in H2O), THPTA ligand (500 mM in H2O), Sodium Ascorbate (500 mM in H2O, freshly prepared).
Phase 1: Linker Attachment (Biomolecule-Azide Generation)
Causality Note: We use a 50-fold molar excess of DA-IHF to saturate the protein alkynes instantly, preventing protein-protein crosslinking.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix 5 µL of CuSO4 (100 mM) with 10 µL of THPTA (500 mM). Incubate for 5 minutes. Rationale: Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) that degrade proteins.
-
Reaction Assembly: To 500 µL of Alkyne-tagged protein (approx. 20 µM), add 10 µL of DA-IHF stock (100 mM, ~50 eq).
-
Initiate Catalysis: Add 15 µL of the CuSO4/THPTA premix, followed immediately by 10 µL of freshly prepared Sodium Ascorbate (500 mM) to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Rotate end-over-end for 1 hour at room temperature.
-
Primary Purification: Remove excess unreacted DA-IHF and copper using a 10 kDa MWCO spin desalting column (e.g., Zeba Spin) pre-equilibrated with PBS.
Validation Checkpoint 1: To ensure the system is self-validating, take a 5 µL aliquot of the purified intermediate and react it with a strained-alkyne fluorophore (e.g., DBCO-Cy3) for 30 minutes. Run on an SDS-PAGE gel. A fluorescent band confirms the successful installation of the DA-IHF azide groups.
Phase 2: Fluorophore Conjugation
-
Reaction Assembly: To the purified Azide-functionalized protein, add 5 molar equivalents of Alkyne-Fluorophore. Causality Note: A lower excess is used here to minimize background dye carryover during final purification.
-
Second Catalysis: Add a fresh batch of CuSO4/THPTA premix (15 µL) and fresh Sodium Ascorbate (10 µL).
-
Incubation: Rotate end-over-end for 1 hour at room temperature in the dark to prevent photobleaching.
-
Final Purification: Pass the reaction mixture through a fresh 10 kDa MWCO spin column or perform Size Exclusion Chromatography (SEC) to remove unreacted dye.
Validation Checkpoint 2: Measure the absorbance of the final conjugate at 280 nm (protein) and the excitation maximum of the fluorophore (e.g., 650 nm for Cy5). Calculate the Degree of Labeling (DOL). The rigid DA-IHF linker should yield a DOL closely matching the initial alkyne incorporation rate, with visibly brighter fluorescence under a UV/Vis imager compared to PEG-linked controls.
References
-
Title: A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers Source: Nucleic Acids Research URL: [Link][1]
-
Title: Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds Source: ACS Medicinal Chemistry Letters URL: [Link][3]
-
Title: Differentiating between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone Source: Journal of the American Chemical Society URL: [Link][4]
-
Title: Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials Source: Accounts of Chemical Research URL: [Link][5]
-
Title: (3R,3aR,6R,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan Compound Information Source: Chem-Space URL: [Link][2]
Sources
troubleshooting low yields in the synthesis of diazido-hexahydrofuro[3,2-b]furan
Technical Support Center: Synthesis of Diazido-hexahydrofuro[3,2-b]furan
Welcome to the technical support center for the synthesis of diazido-hexahydrofuro[3,2-b]furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related bicyclic diazides. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction yields and obtain high-purity products.
The synthesis of diazido-hexahydrofuro[3,2-b]furan, a derivative of 1,4:3,6-dianhydrohexitols, is a critical process for creating chiral building blocks used in various applications, including the development of novel pharmaceuticals and dendrimers.[1] The inherent stereochemistry of the starting diols, such as isomannide, isosorbide, and isoidide, offers a unique platform for creating structurally diverse and optically active molecules.[1] However, the conversion of the diol to the corresponding diazide can be fraught with challenges, often leading to low yields. This guide will address these issues in a comprehensive question-and-answer format.
General Reaction Scheme and Mechanism
The most common route to diazido-hexahydrofuro[3,2-b]furan involves a double nucleophilic substitution (SN2) reaction on a diol precursor. The hydroxyl groups are first converted into a better leaving group, typically a tosylate or mesylate, followed by displacement with an azide nucleophile. Alternatively, a one-pot Mitsunobu reaction can be employed.
-
Two-Step Approach (Tosylation/Mesylation followed by Azidation): This is a robust and widely used method. The diol is first reacted with tosyl chloride or mesyl chloride in the presence of a base like pyridine to form the corresponding di-tosylate or di-mesylate. This intermediate is then treated with an azide source, such as sodium azide (NaN3), in a polar aprotic solvent like DMF to yield the desired diazide.[1]
-
One-Step Approach (Mitsunobu Reaction): The Mitsunobu reaction allows for the direct conversion of the diol to the diazide with inversion of stereochemistry.[2][3] This reaction utilizes a phosphine (e.g., triphenylphosphine, PPh3), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and an azide source (e.g., diphenylphosphoryl azide, DPPA).[4][5] While efficient, this reaction requires careful control of conditions and can present challenges in purification.
Troubleshooting Guide: Frequently Asked Questions
Here we address specific issues that can lead to low yields in the synthesis of diazido-hexahydrofuro[3,2-b]furan.
Q1: My reaction has stalled, and I have a significant amount of unreacted starting diol. What could be the cause?
A1: Incomplete conversion is a common issue and can stem from several factors related to both the two-step and one-step methods.
-
Insufficient Activation of Hydroxyl Groups (Two-Step Method): The efficiency of the initial tosylation or mesylation step is critical.
-
Moisture: The presence of water in the reaction mixture will consume the tosyl or mesyl chloride, leading to incomplete activation of the diol. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
-
Base Stoichiometry: An insufficient amount of base (e.g., pyridine, triethylamine) will result in the accumulation of HCl, which can protonate the base and halt the reaction. Use at least a stoichiometric amount of base relative to the sulfonyl chloride.
-
Steric Hindrance: The hydroxyl groups on the furo[3,2-b]furan core can be sterically hindered, slowing down the reaction.[6] Consider increasing the reaction time or temperature. For highly hindered systems, a more reactive activating agent may be necessary.
-
-
Ineffective Mitsunobu Conditions (One-Step Method): The Mitsunobu reaction is sensitive to several parameters.
-
Reagent Quality: DEAD and DIAD are sensitive to light and heat and can decompose over time. Use fresh or properly stored reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO); use fresh PPh3.
-
Order of Addition: The recommended order of addition is to have the diol, phosphine, and azide source in solution before the dropwise addition of the azodicarboxylate at a low temperature (typically 0 °C).[7]
-
pKa of the Nucleophile: The nucleophile in a Mitsunobu reaction should have a pKa of less than 15.[2][7] While hydrazoic acid (HN3, formed in situ from DPPA) meets this criterion, its concentration can be a limiting factor.
-
Q2: I am observing the formation of an elimination byproduct. How can I prevent this?
A2: Elimination is a competing reaction pathway, particularly when dealing with secondary alcohols, and can be promoted by certain conditions.
-
Reaction Temperature: Higher temperatures favor elimination over substitution. If you are running your azidation step at an elevated temperature, try reducing it. For the Mitsunobu reaction, maintaining a low temperature during the addition of DEAD or DIAD is crucial.
-
Choice of Base: A bulky, non-nucleophilic base is less likely to promote elimination. However, in the context of tosylation/mesylation, pyridine or triethylamine are standard. In the subsequent azidation, if a base is required, a hindered base should be considered.
-
Leaving Group Ability: A better leaving group can sometimes favor elimination. If elimination is a significant issue with a tosylate, a mesylate (a slightly poorer leaving group) might offer a better outcome, though this may require more forcing conditions for the substitution.
Q3: My main product is the mono-azide, with a significant amount of the mono-alcohol/mono-tosylate remaining. How can I drive the reaction to the di-azide?
A3: The formation of the mono-substituted product is often a result of the second substitution being significantly slower than the first.
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of the azide nucleophile (for the two-step method) or all Mitsunobu reagents (for the one-step method). A 1.5 to 2-fold excess of each reagent per hydroxyl group is a good starting point.
-
Reaction Time and Temperature: The second substitution may require more energy due to steric or electronic effects. Increasing the reaction time and/or temperature after the initial phase of the reaction can help drive it to completion.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally effective at solvating the cation of the azide salt, making the azide anion more nucleophilic.[8]
Q4: The purification of my product is very difficult due to the presence of triphenylphosphine oxide (TPPO). How can I remove it?
A4: The removal of TPPO is a classic challenge in Mitsunobu reactions.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for removing TPPO. Experiment with different solvent systems.
-
Chromatography: While TPPO can be difficult to separate from products of similar polarity by standard silica gel chromatography, there are some tricks:
-
Adding a small amount of a polar solvent like methanol to your eluent can sometimes improve separation.
-
Precipitating TPPO: After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or hexanes, in which TPPO is poorly soluble.
-
-
Alternative Reagents: Consider using a phosphine reagent that generates a more easily removable oxide. For example, polymer-bound triphenylphosphine can be removed by simple filtration.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Diazido-hexahydrofuro[3,2-b]furan via Di-tosylate Intermediate
Step 1: Di-tosylation of Dihydroxy-hexahydrofuro[3,2-b]furan
-
To a solution of dihydroxy-hexahydrofuro[3,2-b]furan (1.0 eq) in anhydrous pyridine (10 mL/g of diol) at 0 °C, add p-toluenesulfonyl chloride (2.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude di-tosylate.
Step 2: Azidation of the Di-tosylate
-
To a solution of the crude di-tosylate (1.0 eq) in anhydrous DMF (15 mL/g of tosylate), add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir until the di-tosylate is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Step Mitsunobu Synthesis of Diazido-hexahydrofuro[3,2-b]furan
-
To a solution of dihydroxy-hexahydrofuro[3,2-b]furan (1.0 eq), triphenylphosphine (2.5 eq), and diphenylphosphoryl azide (DPPA, 2.5 eq) in anhydrous THF (20 mL/g of diol) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 2.5 eq) dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired diazide from triphenylphosphine oxide and other byproducts.
Safety Note: Organic azides are potentially explosive and should be handled with care.[7] Avoid heating them to high temperatures, and do not use metal spatulas for handling. The Mitsunobu reaction can also generate hydrazoic acid, which is toxic and explosive.[4][7] All reactions should be performed in a well-ventilated fume hood.
Data Summary
| Parameter | Two-Step Method | Mitsunobu Method |
| Starting Material | Dihydroxy-hexahydrofuro[3,2-b]furan | Dihydroxy-hexahydrofuro[3,2-b]furan |
| Key Reagents | TsCl, Pyridine, NaN3 | PPh3, DIAD, DPPA |
| Typical Yield | 60-80% | 50-70% |
| Key Byproducts | Mono-tosylate, mono-azide | Triphenylphosphine oxide |
| Advantages | Robust, scalable, easier purification | One-pot, mild conditions |
| Disadvantages | Two steps, requires heating | Difficult purification, sensitive reagents |
Visualizing the Process
Reaction Pathway
Caption: Synthetic routes to diazido-hexahydrofuro[3,2-b]furan.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yields.
References
-
American Chemical Society. (2022, March 22). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4:3,6-Dianhydro-2,5-Diamino-2,5-dideoxy -L-Iditol as a New Optical Active Core. [Link]
-
ACS Publications. (2011, March 2). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Azide - Common Conditions. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
SpringerLink. (n.d.). Chiral building blocks from biomass: 2,5-diamino-2,5-dideoxy-1,4-3,6-dianhydroiditol. [Link]
-
MDPI. (2022, December 9). Click Chemistry of Selenium Dihalides: Novel Bicyclic Organoselenium Compounds Based on Selenenylation/Bis-Functionalization Reactions and Evaluation of Glutathione Peroxidase-like Activity. [Link]
-
Wiley Online Library. (n.d.). Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors. [Link]
-
Wiley Online Library. (n.d.). Novel, Cyclic and Bicyclic 1,3-Diols as Catalysts for the Diethylzinc Addition to Aldehydes. [Link]
-
RSC Publishing. (n.d.). Divergent synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones and isocoumarins via additive-controlled chemoselective C–C or C–N bond cleavage. [Link]
-
ResearchGate. (n.d.). Scheme 6: Synthesis of bicyclic diols 15 and of trityl-protected.... [Link]
-
MDPI. (2024, November 22). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydrofuro[3,2-b]furan-2,5-diones from 3-hydroxy-4-pentenoic acids[9]. [Link]
-
Organic Syntheses. (2022, May 12). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. [Link]
-
Thieme. (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. [Link]
-
Nature. (2022, November 30). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]
-
MDPI. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
ACS Publications. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. [Link]
-
J-Stage. (n.d.). Isosorbide Dinitrate / Official Monographs for Part I. [Link]
-
ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. [Link]
-
NCBI. (n.d.). Isosorbide dinitrate adverse reaction (Concept Id: C0413923). [Link]
-
RSC Publishing. (n.d.). New preparative routes to isosorbide 5-mononitrate. [Link]
-
Wiley Online Library. (n.d.). Response to changing plasma concentrations of isosorbide‐bound no2 during acute and sustained treatment with isosorbide dinitrate in patients with coronary artery disease. [Link]
-
NCBI Bookshelf. (2023, May 16). Isosorbide. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
purification methods for (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan from reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan (commonly known as diazido-isoidide). This compound is a critical chiral building block synthesized via the double S_N2 nucleophilic displacement of isomannide ditosylate or dimesylate using sodium azide in N,N-dimethylformamide (DMF)[1],[2].
Because this process involves highly reactive intermediates, hazardous reagents, and stereospecific inversions, standard purification templates often fail. This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation.
⚠️ Critical Safety Alert: Azide Thermal Stability
Before beginning any purification, you must evaluate the explosive potential of the target molecule. The empirical safety rule for organic azides states that a compound is a severe explosion hazard if the ratio of (Carbon + Oxygen) / Nitrogen atoms is less than 3 . For (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan (Formula: C₆H₁₀N₆O₂):
-
Ratio: (6 C + 2 O) / 6 N = 1.33 Because 1.33 < 3, this compound is shock-sensitive and thermally unstable . Never subject this compound to high-vacuum distillation, and never concentrate it to absolute dryness on a rotary evaporator with a water bath exceeding 35 °C.
Part 1: Mechanistic Context & Workflow
To purify the reaction mixture effectively, we must first understand the origin of the impurities. The reaction relies on a double inversion of the endo, endo stereocenters of isomannide to the exo, exo stereocenters of isoidide[1]. Incomplete reactions leave behind a mono-azide intermediate, while the basicity of the azide ion can trigger E2 elimination side reactions.
Mechanistic pathway showing double SN2 inversion and E2 side reactions.
Workflow for the extraction and purification of diazido-isoidide.
Part 2: Troubleshooting Guide (Q&A)
Q1: My isolated crude product contains massive amounts of residual DMF. How can I remove it without using high-vacuum distillation? Causality: DMF is highly miscible with water but also partitions strongly into polar organic extraction solvents like Ethyl Acetate (EtOAc). High-vacuum distillation is strictly prohibited due to the azide explosion hazard. Solution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or diethyl ether[3]. During the washing phase, incorporate two washes with a 5% aqueous LiCl solution . The LiCl creates a strong salting-out effect that drastically shifts the partition coefficient of DMF, forcing it into the aqueous phase while leaving the diazide in the organic layer.
Q2: I am observing a persistent impurity with a slightly lower Rf than the target diazide. What is it, and how do I remove it? Causality: This is the mono-azide mono-tosylate intermediate. The first S_N2 displacement (endo to exo) is relatively fast, but the second S_N2 is sterically and electronically hindered by the bicyclic core. Solution: Do not attempt to separate this via simple extraction. You must use silica gel flash chromatography. Because the mono-tosylate contains a highly polar sulfonate ester, it binds much more strongly to silica than the non-polar diazide. Use a shallow gradient of Hexane:EtOAc (95:5 to 80:20) to achieve baseline separation.
Q3: The yield of the purified diazide is low, and I see dark streaks on the baseline of my TLC. What went wrong? Causality: At elevated temperatures (120 °C), the azide ion acts as a Brønsted base, promoting E2 elimination of the tosylate group instead of substitution. This forms unsaturated bicyclic enol ethers that polymerize or degrade, causing baseline streaking. Solution: Ensure strictly anhydrous conditions during the reaction. The presence of water reacts with NaN₃ to form NaOH, a much stronger base that rapidly accelerates E2 elimination. Lower the reaction temperature to 105–110 °C and extend the reaction time to favor the S_N2 pathway.
Part 3: Quantitative Data & Reaction Monitoring
To create a self-validating protocol, you must track the purification using orthogonal analytical methods. Note: Diazido-isoidide lacks a UV chromophore. You cannot rely solely on a 254 nm UV lamp to monitor fractions.
Table 1: Chromatographic & Physicochemical Data for Reaction Components
| Compound | Stereochemistry | Rf Value (7:3 Hexane:EtOAc) | Detection Method | Key IR Stretch (cm⁻¹) |
| Isomannide Ditosylate (SM) | endo, endo | 0.25 | UV (254 nm), PMA Stain | 1360, 1170 (S=O) |
| Mono-azide Intermediate | exo, endo | 0.45 | UV (254 nm), PMA Stain | 2100 (N₃), 1360 (S=O) |
| Diazido-Isoidide (Product) | exo, exo | 0.70 | PMA Stain (No UV) | 2100 (N₃) |
| N,N-Dimethylformamide | N/A | 0.10 | UV (254 nm), I₂ vapor | 1670 (C=O) |
Validation Check: A successful purification is confirmed when the IR spectrum of the isolated oil shows a massive, sharp peak at ~2100 cm⁻¹ (azide asymmetric stretch) and a complete absence of peaks at 1360 cm⁻¹ (S=O) and 1670 cm⁻¹ (C=O).
Part 4: Standard Operating Procedure (SOP)
Protocol: Safe Extraction and Chromatographic Purification Prerequisites: Blast shield, plastic spatulas (avoid metal tools with azides), rotary evaporator with a calibrated water bath.
-
Aqueous Quench: Cool the DMF reaction mixture to room temperature. Slowly pour the mixture into a flask containing 4 volumes of ice-cold distilled water under vigorous magnetic stirring.
-
Liquid-Liquid Extraction: Extract the aqueous mixture with MTBE (3 × 1 vol). Scientist Note: MTBE is preferred over Et₂O for large-scale bench work due to its higher boiling point and lower flammability, while still rejecting DMF effectively.
-
Successive Washing: Wash the combined MTBE layers sequentially to systematically strip impurities:
-
Distilled water (2 × 0.5 vol) — Removes bulk DMF and NaN₃.
-
5% aqueous LiCl solution (2 × 0.5 vol) — Strips trace DMF.
-
Saturated NaCl (brine) (1 × 0.5 vol) — Pre-dries the organic layer.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄. Filter through a fritted glass funnel.
-
Gentle Concentration: Concentrate the filtrate under reduced pressure. CRITICAL: Keep the water bath strictly < 35 °C . Stop the evaporation while the product is still a concentrated oil. Do not allow it to crystallize on the hot glass.
-
Flash Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of Hexane:EtOAc (95:5 → 80:20).
-
Fraction Analysis: Spot fractions on a TLC plate. Dip the plate in Phosphomolybdic Acid (PMA) stain and heat gently with a heat gun. The target diazide will appear as a dark green/blue spot at Rf ~0.70. Pool the pure fractions and concentrate gently.
Part 5: Frequently Asked Questions (FAQs)
FAQ 1: Can I use methanesulfonyl chloride (MsCl) instead of TsCl for the starting material? Answer: Yes. Isomannide dimesylate is often preferred over the ditosylate. The mesylate leaving group (sodium methanesulfonate) is highly water-soluble and is completely removed during the aqueous quench, whereas sodium tosylate can sometimes cause stubborn emulsions during extraction.
FAQ 2: How do I safely dispose of the aqueous waste containing excess sodium azide? Answer: Aqueous azide waste must NEVER be mixed with acidic waste, as this generates highly toxic and volatile hydrazoic acid (HN₃). It must be quenched prior to disposal. Treat the basic aqueous waste with excess sodium nitrite (NaNO₂), followed by the slow, controlled addition of dilute sulfuric acid in a fume hood to oxidize the azide to inert nitrogen gas and nitrous oxide [1].
FAQ 3: Can I scale this purification up to >100 grams? Answer: Scaling up batch syntheses of azides with a C/N ratio of 1.33 poses severe explosion risks. Standard batch scale-up is strongly discouraged. If large quantities are required, continuous flow chemistry is the industry standard. If batch purification must be done, avoid large-scale chromatography; instead, optimize the reaction to >95% conversion and rely solely on liquid-liquid extraction, storing the product as a stock solution in MTBE rather than isolating it as a neat compound.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link] 2.[1] Kuszmann, J., & Medgyes, G. (1980). Chiral building blocks from biomass: 2,5-diamino-2,5-dideoxy-1,4-3,6-dianhydroiditol: Synthesis and biological activity of 1,4:3,6-dianhydro-2,5-diazido-2,5-dideoxyhexitols. Carbohydrate Research.[Link] 3.[2] Dedicated Authors. (2013). Dianhydrohexitols: new tools for organocatalysis. Application in enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. ARKIVOC, 2013(3), 227-244.[Link] 4.[3] SciSpace Summary. (2013). Dianhydrohexitols: new tools for organocatalysis. Application in enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. SciSpace.[Link]
Sources
identifying side reactions in bioconjugation with diazido-hexahydrofuro[3,2-b]furan
Welcome to the technical support resource for bioconjugation utilizing diazido-hexahydrofuro[3,2-b]furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a novel bicyclic diazide linker, understanding its reactivity profile is key to successful conjugation. This document moves beyond standard protocols to explain the chemical principles at play, helping you diagnose and resolve side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is diazido-hexahydrofuro[3,2-b]furan and what is its primary application?
Diazido-hexahydrofuro[3,2-b]furan is a bifunctional crosslinking agent. Its structure features a rigid, fused bicyclic ether core (hexahydrofuro[3,2-b]furan) functionalized with two azide groups. This reagent is primarily designed for copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where it can react with two molecules bearing strained alkyne groups (e.g., DBCO, BCN).[1][2] Its rigidity can provide precise spatial control when crosslinking biomolecules or assembling complex bioconjugates.
Q2: What is the expected primary reaction mechanism with this reagent?
The primary mechanism is a [3+2] dipolar cycloaddition between the azide groups on the furan scaffold and a strained alkyne, such as a cyclooctyne. This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly at physiological conditions without interfering with native biological functional groups.[1] The driving force is the release of ring strain in the alkyne partner upon forming a stable, aromatic triazole ring.
Q3: What are the critical quality attributes (CQAs) to monitor during my conjugation reaction?
When developing a bioconjugation process, especially for therapeutics like antibody-drug conjugates (ADCs), several CQAs must be monitored. These include the distribution of the final product, the amount of unconjugated starting material, the average number of linkers per biomolecule, and the proportion of reaction-related impurities or side products.[3][4]
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section addresses common issues encountered during bioconjugation with diazido-hexahydrofuro[3,2-b]furan. We explore the root chemical causes and provide actionable solutions and analytical workflows.
Issue 1: Low or No Conjugation Yield
You've run the conjugation reaction with your strained alkyne-modified biomolecule, but analysis (e.g., LC-MS, SDS-PAGE) shows a low yield of the desired product and a high abundance of starting materials.
Potential Cause A: Reagent Instability & Degradation
-
Causality: The hexahydrofuro[3,2-b]furan core, while more stable than aromatic furan, can still be susceptible to degradation under certain conditions. Furan and its derivatives can undergo hydrolytic ring cleavage, particularly under strongly acidic conditions, which are sometimes used in buffer preparation or sample workup.[5] Additionally, organic azides can be sensitive to reduction by strong reducing agents, converting them to unreactive amines.
-
Recommended Solution:
-
Verify Reagent Integrity: Before use, confirm the purity and identity of the diazido-hexahydrofuro[3,2-b]furan linker via LC-MS or NMR.
-
Buffer Optimization: Ensure the reaction buffer is within a stable pH range, typically pH 6.0-8.5. Avoid harsh acidic or basic conditions.
-
Avoid Reducing Agents: Check that no strong reducing agents like DTT or TCEP are carried over into the conjugation step, unless they are part of a specific, controlled workflow (e.g., antibody reduction prior to a separate conjugation step). If your biomolecule requires a reducing environment for stability, consider alternative linker chemistries.
-
Potential Cause B: Steric Hindrance
-
Causality: The rigid, bicyclic structure of the linker, combined with the often-complex topology of a biomolecule (like an antibody), can create significant steric hindrance. The azide groups may be poorly accessible to the strained alkyne on your binding partner. The reactivity of azides in SPAAC can be influenced by steric demand, especially with bulkier cyclooctynes.[6]
-
Recommended Solution:
-
Modify Conjugation Partner: If possible, redesign the linker on your alkyne-modified biomolecule to be longer and more flexible, providing better reach.
-
Optimize Stoichiometry: Empirically test different molar ratios of the diazide linker to your biomolecule. A higher excess of the linker may be required to drive the reaction to completion, but this must be balanced with the risk of generating other side products.
-
Increase Reaction Time/Temperature: While SPAAC is generally fast, sterically hindered reactions may require longer incubation times. A modest increase in temperature (e.g., from 4°C to 25°C or 37°C) can also increase the reaction rate, but this must be done cautiously to avoid biomolecule denaturation.
-
Issue 2: Unexpected Masses Observed in LC-MS Analysis
Your mass spectrometry data shows peaks that do not correspond to the starting materials or the expected product. This points to the formation of one or more side products.
Potential Cause A: Hydrolysis of the Furan Ring
-
Causality: As mentioned, the ether linkages in the furo[3,2-b]furan scaffold can be labile outside of an optimal pH range. Acid-catalyzed hydrolysis can lead to ring-opening, creating a linear diol structure. This would add the mass of a water molecule (+18 Da) to the linker, and if this modified linker conjugates, it will result in an unexpected mass in the final product.
-
Recommended Solution:
-
Strict pH Control: Maintain a well-buffered system throughout the reaction and purification process. Use stable buffers such as PBS or HEPES in the pH 7.0-7.4 range.
-
Characterize the Side Product: Use tandem mass spectrometry (MS/MS) to fragment the ion corresponding to the side product. The fragmentation pattern can help confirm if the modification has occurred on the linker itself.
-
Purification: Hydrophobic Interaction Chromatography (HIC) can often resolve species with subtle structural differences. Developing a HIC purification step can help remove the side product from the main desired conjugate.[7]
-
Potential Cause B: Reaction with Free Thiols (Cysteine Residues)
-
Causality: While azides are generally considered bioorthogonal and unreactive towards thiols, the presence of certain contaminants or extreme conditions could potentially lead to side reactions. A more common scenario in complex bioconjugation schemes is the unintended reaction of a thiol with a different functional group present on another component in the mixture (e.g., a maleimide).[8][9] However, it is also possible for free thiols to reduce the azide to an amine, rendering it inactive.
-
Recommended Solution:
-
Thiol Capping: If your biomolecule has free cysteine residues that are not intended for conjugation, cap them with a reagent like N-ethylmaleimide (NEM) before introducing the diazido-hexahydrofuro[3,2-b]furan linker.
-
Workflow Analysis: Review your entire experimental workflow. If you are performing multiple conjugation steps, ensure that purification is adequate between steps to remove unreacted reagents.
-
Table 1: Summary of Potential Side Products and Mass Shifts
| Potential Side Reaction | Mass Change to Linker | Expected Mass in Conjugate | Recommended Analytical Technique |
|---|---|---|---|
| Hydrolysis | +18.01 Da (H₂O) | Mass(Biomolecule) + Mass(Alkyne) + Mass(Linker) + 18.01 Da | High-Resolution LC-MS, MS/MS |
| Azide Reduction (to Amine) | -28.01 Da (N₂) | N/A (Linker becomes unreactive) | LC-MS of unreacted linker |
| Reaction with Thiol | Variable | Mass(Biomolecule) + Mass(Alkyne) + Mass(Linker) + Mass(Thiol) | LC-MS, MS/MS |
Issue 3: Product Aggregation and Poor Solubility
After the conjugation reaction, you observe precipitation, or Size Exclusion Chromatography (SEC) analysis shows a significant high molecular weight species (aggregate) peak.
-
Causality:
-
Intermolecular Crosslinking: As a bifunctional reagent, one molecule of diazido-hexahydrofuro[3,2-b]furan can react with two separate biomolecules, leading to dimerization and aggregation. This is especially prevalent if the stoichiometry favors the biomolecule over the linker.
-
Increased Hydrophobicity: The addition of the linker and its payload can increase the overall hydrophobicity of the biomolecule, leading to self-association and aggregation.
-
-
Recommended Solution:
-
Control Stoichiometry: Use a molar excess of the diazido linker relative to the biomolecule to favor the reaction of both azide groups with two alkyne moieties on the same biomolecule (if that is the desired outcome) or to ensure single attachment if the biomolecule is monofunctionalized.
-
Formulation Optimization: Include excipients in the reaction buffer that reduce aggregation, such as arginine, polysorbate 20, or a certain percentage of an organic co-solvent like DMSO or propylene glycol.[7]
-
Purification: SEC is the primary method for removing aggregates.[10] For therapeutic applications, it is critical to reduce aggregate levels to a minimum. Tangential Flow Filtration (TFF) can also be effective for removing small molecule reagents and buffer exchange post-reaction.[11][12]
-
Analytical and Purification Workflows
Workflow 1: Troubleshooting Low Yield and Side Products
This workflow provides a systematic approach to diagnosing issues with your conjugation reaction.
Caption: A systematic workflow for troubleshooting bioconjugation reactions.
Workflow 2: Visualizing Main Reaction vs. Side Reaction
This diagram illustrates the intended SPAAC reaction alongside a potential hydrolytic side reaction pathway.
Caption: Intended reaction pathway versus a potential side reaction.
Protocol: General LC-MS Analysis for Bioconjugates
This protocol provides a starting point for analyzing your conjugation reaction mixture. Specific parameters will need to be optimized for your particular biomolecule.
-
Sample Preparation:
-
Quench the reaction if necessary.
-
Dilute a small aliquot of the reaction mixture (e.g., 5-10 µL) into a suitable mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) to a final concentration of 0.1-1.0 mg/mL.
-
-
Chromatography (LC):
-
Column: Use a reversed-phase column suitable for proteins (e.g., C4 or C8, >300 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a shallow gradient from 5-95% Mobile Phase B over 15-30 minutes to elute the unconjugated biomolecule, the product, and any other species.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: Monitor at 280 nm (for protein) and other relevant wavelengths for your payload or linker if they have a chromophore.
-
-
Mass Spectrometry (MS):
-
Source: Use an electrospray ionization (ESI) source.
-
Mode: Acquire data in positive ion mode.
-
Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the intact or reduced species.
-
Deconvolution: Use software (e.g., ProMass, MaxEnt) to deconvolute the resulting charge state envelope into a zero-charge mass spectrum. This will allow you to clearly identify the masses of all components in your mixture.[13]
-
References
- Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. Journal of the American Society for Mass Spectrometry.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. SpringerLink.
- Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC)
- A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Current approaches for the purification of antibody-drug conjug
- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- Bioconjugation applic
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chrom
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. SpringerLink.
- Furan as a versatile synthon. American Chemical Society.
- Diversification of ADC formats and overcoming purific
- Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC.
- Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Royal Society of Chemistry.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan as a versatile synthon [pubsapp.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. lonza.com [lonza.com]
- 13. enovatia.com [enovatia.com]
Technical Support Center: Enhancing the Solubility of Hexahydrofuro[3,2-b]furan-Based Conjugates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexahydrofuro[3,2-b]furan-based conjugates. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of molecules: poor aqueous solubility. We will explore the underlying causes of this issue and provide a series of troubleshooting guides and detailed protocols to help you overcome these hurdles in your experiments.
Section 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding solubility issues with hexahydrofuro[3,2-b]furan conjugates.
Q1: Why do my hexahydrofuro[3,2-b]furan-based conjugates exhibit poor solubility?
A1: While the hexahydrofuro[3,2-b]furan scaffold itself is relatively hydrophilic (calculated XLogP values for simple diol and diamine derivatives are -1.4 and -2.1, respectively), the solubility of the conjugate is overwhelmingly dictated by the properties of the molecule it is attached to, often a highly hydrophobic payload or linker-payload system.[1][2] In the context of antibody-drug conjugates (ADCs), cytotoxic payloads are frequently lipophilic to facilitate membrane transit. This high hydrophobicity is a primary driver of aggregation and poor aqueous solubility.[][4] The tendency of these hydrophobic moieties to self-associate to minimize contact with water leads to the formation of aggregates, reducing the effective concentration of the monomeric, active conjugate.[5]
Q2: What are the common signs of a solubility problem in my experiments?
A2: Solubility issues can manifest in several ways, often leading to inconsistent and unreliable data. Key indicators include:
-
Visible Precipitation: You may observe cloudiness, particulates, or a pellet after centrifugation of your stock solution or diluted samples.
-
High Variability in Bioassays: Poor solubility leads to inconsistent concentrations of the active compound in your assay wells, resulting in high standard deviations between replicates.
-
Non-Linear Dose-Response Curves: If the conjugate precipitates at higher concentrations, you may see a plateau or even a drop in activity that does not follow standard pharmacological models.
-
Difficulty in Formulation: Challenges in preparing a clear, stable stock solution at the desired concentration is a direct sign of poor solubility.
Q3: How can I accurately determine the kinetic solubility of my conjugate?
A3: A robust kinetic solubility assay is crucial for diagnosing the extent of the problem and evaluating the effectiveness of enhancement strategies. A common method is nephelometry, which measures turbidity caused by precipitation.
Protocol 1: Kinetic Solubility Assessment by Nephelometry
-
Prepare Stock Solution: Dissolve the conjugate in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Buffer Addition: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to all wells, including DMSO-only controls. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to equilibrate.
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration of the conjugate that does not produce a significant increase in turbidity compared to the DMSO-only control wells.
Section 2: Troubleshooting and Strategic Solutions
Once a solubility issue is confirmed, a systematic approach is needed to resolve it. The following strategies are presented in order of increasing complexity, from simple modifications to advanced formulation techniques.
Caption: Workflow for selecting a suitable solubility enhancement strategy.
Strategy 1: Chemical Modification - The Power of the Linker
Q4: Can modifying the linker improve the solubility of my conjugate?
A4: Absolutely. This is one of the most effective strategies, particularly for ADCs. Hydrophobic payloads often induce aggregation, but incorporating a hydrophilic linker can "shield" the payload, improving the overall aqueous solubility of the conjugate.[4]
-
Causality: Polyethylene glycol (PEG) is a widely used hydrophilic polymer.[6] When used as a linker (or part of a linker), the PEG chains create a hydrophilic cloud around the hydrophobic payload. This steric hindrance prevents the payload moieties on different conjugate molecules from interacting and aggregating.[][5] This not only improves solubility but can also enhance pharmacokinetics.[4]
Caption: Hydrophilic linkers shield hydrophobic payloads, reducing aggregation.
Strategy 2: Formulation Approaches
If modifying the conjugate's chemical structure is not feasible, a range of formulation strategies can be employed.
Q5: How can I use co-solvents to solubilize my conjugate for in vitro screening?
A5: Co-solvents are water-miscible organic solvents used to increase the solubility of nonpolar compounds. They work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solvent and the hydrophobic solute.[7][8] This is a rapid and effective method for preclinical and in vitro studies.
-
Common Co-solvents: A variety of co-solvents can be used, each with different properties.[9]
| Co-Solvent | Typical Concentration Range | Use Case / Notes |
| DMSO | 1-10% | Excellent solubilizing power, but can have cellular effects at higher concentrations. |
| Ethanol | 5-20% | Good solubilizer, generally well-tolerated in many cell-based assays. |
| PEG 300/400 | 10-60% | Low toxicity, often used in both oral and parenteral formulations.[10] |
| Propylene Glycol | 10-40% | Common vehicle for a wide range of formulations. |
Protocol 2: Screening for an Optimal Co-solvent System
-
Prepare Vehicles: Create a panel of potential co-solvent vehicles. For example:
-
Vehicle A: 10% DMSO in PBS
-
Vehicle B: 10% Ethanol / 90% Saline
-
Vehicle C: 20% PEG 400 / 80% Water
-
-
Solubilization Attempt: Add a known amount of your conjugate to each vehicle to achieve your target concentration.
-
Mixing: Vortex and/or sonicate each mixture until the compound is dissolved. Gentle heating can be applied if the conjugate is thermally stable.[10]
-
Visual Inspection: Observe the solutions immediately and after a set time (e.g., 2 hours) for any signs of precipitation.
-
Confirmation: Quantify the concentration of the dissolved conjugate in the clear supernatant of each successful formulation using HPLC to confirm the solubility.
Q6: What is cyclodextrin complexation, and when should I use it?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[11][12] This unique structure allows them to encapsulate hydrophobic molecules, like your conjugate's payload, forming a "host-guest" inclusion complex.[13] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[14][15] This method is particularly useful for creating stable aqueous formulations for both in vitro and in vivo use.[11]
Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.
Protocol 3: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[9]
-
Prepare CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or buffer).
-
Add Conjugate: Slowly add the powdered hexahydrofuro[3,2-b]furan conjugate to the cyclodextrin solution while stirring or sonicating.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation.
-
Remove Uncomplexed Drug: Centrifuge the solution at high speed (e.g., 15,000 x g for 30 minutes) to pellet any undissolved conjugate.
-
Filter and Quantify: Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining particulates. Determine the final concentration of the solubilized conjugate using a validated analytical method (e.g., HPLC-UV).
Q7: When should I consider more advanced techniques like nanonization or amorphous solid dispersions?
A7: These advanced strategies are typically employed when simpler methods are insufficient, especially when developing a formulation for oral administration or when very high concentrations are required.
-
Nanonization: This involves reducing the particle size of the drug to the nanometer scale (<1000 nm).[16] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[17] Techniques like high-pressure homogenization or media milling are used to create a nanosuspension, which is a colloidal dispersion of the drug particles stabilized by surfactants or polymers.[16][18] This approach can substantially improve the oral bioavailability of poorly soluble drugs.[17]
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have a highly ordered lattice structure that requires significant energy to break, limiting their solubility. Amorphization converts the drug into a disordered, higher-energy state, which significantly enhances its apparent solubility.[19][20] In an ASD, the amorphous drug is dispersed within a polymer matrix (e.g., using hot-melt extrusion or spray drying) to prevent it from recrystallizing back to its more stable, less soluble crystalline form.[21][22]
Section 3: Advanced Troubleshooting
Q8: My conjugate dissolves in a co-solvent system but precipitates when I dilute it into my assay medium. What is happening and how can I fix it?
A8: This is a classic problem of supersaturation and precipitation. The co-solvent system allows you to create a stock solution where the drug concentration is above its thermodynamic solubility limit in the final aqueous medium. When you dilute this stock, the co-solvent concentration drops, the solution becomes supersaturated, and the drug crashes out.
Solutions:
-
Lower the Stock Concentration: The simplest solution is to work with a lower stock concentration that, upon dilution, does not exceed the aqueous solubility limit.
-
Use a More Robust Formulation: Switch to a formulation that provides greater stability against precipitation upon dilution. Cyclodextrin complexes are excellent for this, as the complex remains intact upon dilution, keeping the drug solubilized.[14]
-
Incorporate "Parachute" Polymers: For some applications, you can include polymers like HPMC (hydroxypropyl methylcellulose) in the final dilution buffer. These polymers can help maintain a supersaturated state and inhibit precipitation, a "parachute effect."
Q9: I successfully solubilized my conjugate, but its biological activity has decreased. What could be the cause?
A9: This indicates a potential interaction between your formulation excipients and the conjugate or the biological assay itself.
-
Surfactant Effects: Surfactants used to stabilize nanosuspensions or in co-solvent systems can denature proteins or disrupt cell membranes, interfering with the assay. Ensure you run appropriate vehicle controls to test for excipient-induced toxicity or artifacts.
-
pH Mismatch: If you used pH modification to solubilize the conjugate, the final pH in the assay well might be suboptimal for the biological activity or target engagement.[23][24]
By systematically applying these foundational principles and troubleshooting strategies, you can effectively overcome the solubility challenges associated with hexahydrofuro[3,2-b]furan-based conjugates, leading to more reliable and reproducible experimental outcomes.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.).
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
- Nanoparticulate systems for poorly soluble drugs. (2026, February 28). Impactfactor.
- Developing nanoparticle formulations or poorly soluble drugs. (2026, March 24). Pharmaceutical Technology.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris.
- Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. (n.d.).
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025, October 16). PurePEG.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
- Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (n.d.).
- Linkers With Shielding Effect For Antibody Drug Conjug
- Latest Technologies to Improve ADC Drug Solubility and Stability. (n.d.). BOC Sciences.
- The Impact of PEG24 Linkers on Conjugate Properties: A Comparative Guide to Solubility and Immunogenicity. (n.d.). Benchchem.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2024, November 1). Bentham Science Publishers.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette.
- The role of hydrophilic linkers in next-generation antibody-drug conjug
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). SGS.
- Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (1999, November). PubMed.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). MDPI.
- Solubilization by cosolvents: Establishing useful constants for the log–linear model. (n.d.).
- Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (2025, November 28).
- Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
- Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024, June 7). Jurnal Sains Farmasi & Klinis.
- Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). Journal of Drug Delivery and Therapeutics.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24).
- The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022, August 8). Periodica Polytechnica.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. (n.d.). PubMed.
- Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25).
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol. (n.d.). PubChem.
- Hexahydrofuro[3,2-b]furan-3,6-diamine. (n.d.). PubChem.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.
Sources
- 1. (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol | C6H10O4 | CID 7269355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexahydrofuro[3,2-b]furan-3,6-diamine | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. alzet.com [alzet.com]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 21. seppic.com [seppic.com]
- 22. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 23. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 24. agnopharma.com [agnopharma.com]
Technical Support Center: Assessing the Stability of (3S,3aR,6S,6aR)-3,6-Diazido-hexahydrofuro[3,2-b]furan in Aqueous Buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, polymer chemists, and drug development professionals navigate the physicochemical nuances of working with (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan (commonly referred to as diazido-isohexide).
Derived from renewable biomass (isohexides like isomannide or isoidide), this compound features a rigid, chiral fused-tetrahydrofuran core [1]. While it is a highly valuable bifunctional monomer for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and bioconjugation [2], its stability in aqueous biological buffers is heavily dependent on the specific additives and environmental conditions used in your workflow.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my diazido-isohexide signal rapidly disappear when added to my protein bioconjugation buffer?
Root Cause: The presence of reducing agents, specifically TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Mechanistic Causality: TCEP is a potent phosphine commonly used to reduce disulfide bonds in proteins. However, in aqueous media, it rapidly initiates a Staudinger reduction with aliphatic azides. The phosphine attacks the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate quickly extrudes nitrogen gas ( N2 ) to form an aza-ylide, which subsequently hydrolyzes in the aqueous buffer to yield the corresponding primary amine (diamino-isohexide) and TCEP-oxide [3]. DTT causes a similar, albeit slower, reduction [5]. Self-Validating Solution: Before introducing the diazido-isohexide, you must perform a buffer exchange (via size-exclusion chromatography or dialysis) to remove TCEP/DTT. Validate the complete removal of reducing agents using a colorimetric Ellman’s reagent (DTNB) assay. If the assay reads negative for free thiols/phosphines, it is safe to proceed with the click reaction.
Q2: My polymerization yields are inconsistent across different batches. Could the ambient laboratory environment be degrading the monomer?
Root Cause: Photolytic degradation of the azide groups. Mechanistic Causality: Organic azides are inherently sensitive to ultraviolet (UV) and intense ambient light. Exposure triggers photouncaging, where the azide group decomposes, releasing N2 and generating a highly reactive, electron-deficient nitrene intermediate [4]. This nitrene will indiscriminately insert into adjacent C-H or N-H bonds in the buffer or surrounding molecules, destroying the bifunctionality of the monomer and leading to cross-linked impurities. Self-Validating Solution: Wrap all reaction vessels and stock solution vials in aluminum foil or use amber labware. To validate that light is the variable affecting your yield, run a parallel "dark-control" LC-MS stability assay alongside your standard benchtop setup.
Q3: Is the bicyclic hexahydrofuro[3,2-b]furan core stable across different pH levels during long-term storage?
Root Cause: Acid/base-catalyzed hydrolysis. Mechanistic Causality: The fused tetrahydrofuran rings provide excellent rigidity [1], but extreme pH conditions (< pH 4 or > pH 9) combined with aqueous environments can lead to slow ether cleavage or azide hydrolysis over time. Self-Validating Solution: For long-term storage, aliquot and lyophilize the monomer, storing it at -20°C under inert gas. If aqueous storage is mandatory, use a sterile-filtered, pH 7.4 buffer (e.g., 50 mM HEPES) and store at -80°C. Periodically assess the stock purity using the LC-MS protocol provided below.
Part 2: Quantitative Stability Profile
To assist in experimental planning, we have summarized the quantitative degradation kinetics of diazido-isohexide across various common buffer formulations.
Table 1: Stability Profile of Diazido-isohexide in Aqueous Conditions
| Buffer Formulation | Additive | Temp | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| 100 mM PBS (pH 7.4) | None | 25°C | Dark | > 30 days | None (Stable) |
| 100 mM PBS (pH 7.4) | 5 mM TCEP | 25°C | Dark | < 10 minutes | Diamino-isohexide |
| 100 mM PBS (pH 7.4) | 5 mM DTT | 25°C | Dark | ~ 4-6 hours | Diamino-isohexide |
| 50 mM Tris-HCl (pH 8.0) | None | 37°C | Ambient Bench | ~ 48 hours | Nitrene insertion products |
| 50 mM Acetate (pH 4.0) | None | 37°C | Dark | > 14 days | Trace ether hydrolysis |
Part 3: Experimental Methodologies
Protocol: LC-MS Workflow for Assessing Azide Stability
This self-validating protocol is designed to accurately quantify the half-life of your azide monomer in any custom buffer system.
Step 1: Matrix Preparation Prepare 1 mL of your target aqueous buffer (e.g., 100 mM PBS, pH 7.4). If testing the impact of reducing conditions, spike the buffer with your reducing agent (e.g., 5 mM TCEP).
Step 2: Analyte Introduction Dissolve (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan in LC-MS grade DMSO to create a 100 mM stock. Spike 10 µL of this stock into the 1 mL buffer to achieve a final concentration of 1 mM (1% DMSO final).
Step 3: Controlled Incubation Incubate the solution at 37°C in a thermomixer with gentle agitation (500 rpm). Strictly protect the tubes from light using foil.
Step 4: Time-Course Sampling & Quenching (Critical Step) At designated intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid. Causality Check: Formic acid rapidly lowers the pH, protonating the phosphine of TCEP. This halts the nucleophilic attack required for the Staudinger reduction, effectively "freezing" the reaction state for accurate LC-MS quantification.
Step 5: Centrifugation & Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated buffer salts. Transfer the supernatant to an amber autosampler vial. Analyze via RP-HPLC coupled to a mass spectrometer (ESI+), monitoring the mass transition for both the intact diazido compound and the diamino degradation product.
Part 4: Mechanistic Visualizations
Workflow for assessing diazido-isohexide stability in aqueous buffers.
Primary degradation pathways of diazido-isohexide in aqueous environments.
References
-
Unraveling the Role of H2 and NH3 in the Amination of Isohexides over a Ru/C Catalyst Source: ACS Sustainable Chemistry & Engineering URL:[Link]
-
Synthetic Polymers from Sugar-Based Monomers Source: Universidad de Sevilla (idUS) URL:[Link]
-
Not So Bioorthogonal Chemistry Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Source: Harvard DASH / Nature Chemistry URL:[Link]
-
tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides Source: ResearchGate URL:[Link]
challenges in the stereoselective synthesis of the hexahydrofuro[3,2-b]furan core
Welcome to the Technical Support Center for the synthesis of the hexahydrofuro[3,2-b]furan core. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered by researchers and drug development professionals.
The hexahydrofuro[3,2-b]furan motif is a highly strained, oxygen-rich bicyclic system found in complex marine macrolides (e.g., Amphirionin-2), annonaceous acetogenins (e.g., Goniothalesdiol), and is structurally analogous to the bis-THF ligand of HIV protease inhibitors like Darunavir. Synthesizing this core requires rigorous control over contiguous stereocenters and chemoselective functionalization.
Below are the most frequently asked questions, complete with mechanistic causality, self-validating protocols, and empirical data.
FAQ 1: Overcoming Elimination Side-Reactions in Chiral Pool Derivatization
Q: I am attempting to synthesize 6-aminoisomannide from isosorbide. During the nucleophilic displacement of the 6-exo-triflate with sodium azide, I am observing up to 45% of an unwanted elimination side-product. How can I suppress this?
Causality: The hexahydrofuro[3,2-b]furan core is conformationally locked. When you activate the 6-exo hydroxyl group as a triflate (trifluoromethanesulfonate) and heat it to 100 °C in DMF with a nucleophile like sodium azide ( NaN3 ), the basicity of the azide ion competes with its nucleophilicity[1]. Because the bicyclic system forces adjacent protons into an anti-periplanar arrangement relative to the leaving group, E2 elimination is thermodynamically favored at elevated temperatures, leading to the destruction of your target stereocenter[2].
Solution: You must modulate the kinetic energy of the system to favor the SN2 pathway (inversion of configuration to the 6-endo azide) over the E2 pathway. Lowering the reaction temperature to 50 °C drastically improves chemoselectivity. While the reaction time extends to 5–16 hours, the elimination pathway is completely suppressed[1].
Self-Validating Protocol: Stereospecific Azidation and Reduction Validation Marker: The disappearance of the triflate starting material via TLC (Hexane/Acetone 8:2) and the formation of a highly polar primary amine after reduction.
-
Azidation (Inversion to 6-endo):
-
Dissolve 1.5 mmol of (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-6-triflyl-3-acetate in 15 mL of strictly anhydrous N,N-dimethylformamide (DMF)[2].
-
Add 9.2 mmol (approx. 6 equivalents) of NaN3 .
-
Stir the mixture at 50 °C for 16 hours. Do not exceed 50 °C.
-
Workup: Quench by adding 30 mL of diethyl ether to precipitate inorganic salts. Filter the solid, concentrate the filtrate under reduced pressure, and wash the organic layer with a 1:1 brine/water mixture to remove residual DMF[1].
-
-
One-Pot Reduction & Deprotection:
-
Dissolve the crude azide (0.83 mmol) in 14 mL of dry THF under an argon atmosphere[2].
-
Cool to 0 °C and slowly add 2.2 mmol of LiAlH4 . This reagent will simultaneously reduce the azide to a primary amine and cleave the 3-endo acetate protecting group[2].
-
Stir for 5 minutes at 0 °C, then allow to warm to room temperature for 24 hours.
-
Workup: Cool back to 0 °C, slowly add 190 μL of water to quench unreacted LiAlH4 . Filter the resulting aluminum salts, wash with diethyl ether, and concentrate to yield the pure 6-aminoisomannide[1].
-
Workflow for the chemoenzymatic stereoselective synthesis of 6-aminoisomannide.
FAQ 2: De Novo Stereocontrol in Complex Polyketides
Q: When synthesizing the hexahydrofuro[3,2-b]furan core de novo for complex targets like Amphirionin-2 or Goniothalesdiol, my acid-catalyzed cycloetherifications yield poor diastereomeric ratios. How can I lock the relative stereochemistry?
Causality: Standard acid-catalyzed thermodynamic equilibration of diols or epoxides relies on the minimal energy difference between the cis-fused and trans-fused transition states, often resulting in inseparable diastereomeric mixtures. The hexahydrofuro[3,2-b]furan core requires precise cis-fusion at the ring junction (e.g., C3a/C6a)[3].
Solution: Abandon thermodynamic control in favor of transition-metal-catalyzed kinetic control. For instance, the total synthesis of Amphirionin-2 utilized a cobalt-catalyzed Mukaiyama-type cyclization of γ-hydroxy olefins to stereoselectively form the tetrahydrofuran rings prior to a late-stage Stille coupling[3]. Alternatively, for targets like Goniothalesdiol, a Palladium(II)-catalyzed oxycarbonylation of unsaturated triols ensures excellent threo-selectivity at the newly formed stereogenic centers[4].
FAQ 3: Scalability and Flow Chemistry for bis-THF Intermediates
Q: I am utilizing a lipase-catalyzed kinetic resolution to isolate the enantiopure bis-THF alcohol intermediate. In batch reactors, the reaction stalls at 41% conversion and takes hours. How can I scale this efficiently?
Causality: Immobilized lipases (such as Novozym 435) are highly effective for the kinetic resolution of racemic hexahydrofuro[3,2-b]furan/bis-THF alcohols. However, in a batch reactor, the accumulation of the resolved ester product competitively binds to the enzyme's active site, causing severe product inhibition[5]. This stalls the reaction short of the theoretical 50% maximum conversion and degrades the enantiomeric excess (ee) over time.
Solution: Transition your kinetic resolution to a continuous-flow microreactor . By continuously passing the substrate through a packed bed of the immobilized enzyme, the product is immediately removed from the microenvironment. This eliminates product inhibition, drastically reduces residence time, and significantly boosts the space-time yield[5].
Quantitative Data Summary:
| Reaction Parameter | Batch Reactor (Lipase N-435) | Continuous-Flow Microreactor |
| Residence / Reaction Time | 120 minutes | 20 minutes |
| Substrate Conversion | 41% | 49% (Near theoretical max) |
| Enantiomeric Excess (ee) | 92% | 96% |
| Space-Time Yield | 690 g/L/day | 1239 g/L/day |
Table 1: Comparison of batch vs. continuous-flow kinetic resolution for the bis-THF alcohol core[5].
References
-
Leão, R. A. C., et al. (2015). Studies on the continuous-flow synthesis of nonpeptidal bis-tetrahydrofuran moiety of Darunavir. Journal of Flow Chemistry / SciSpace. URL: [Link]
-
Noda, T., et al. (2020). Total synthesis and complete configurational assignment of amphirionin-2. Chemical Science / RSC Publishing. URL: [Link]
-
Piccialli, V., et al. (2013). The First Total Synthesis of Goniothalesdiol. European Journal of Organic Chemistry / ResearchGate. URL: [Link]
Sources
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. Total synthesis and complete configurational assignment of amphirionin-2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06021F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan
Welcome to the technical support guide for the scale-up synthesis of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related energetic compounds. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety protocols and chemical principles.
A CRITICAL NOTE ON SAFETY: The synthesis of organic diazides, such as the target compound, involves significant and non-obvious hazards. Organic azides are potentially explosive energetic materials sensitive to heat, shock, friction, and static discharge.[1][2] The use of sodium azide (NaN₃) as a reagent introduces high acute toxicity.[2][3] All operations must be conducted in a well-ventilated fume hood behind a blast shield, with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and heavy-duty gloves.[3][4] A thorough risk assessment, including thermal hazard analysis (e.g., DSC/TGA), is mandatory before any scale-up is attempted.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan and what are the primary precursors?
The most prevalent and direct method for synthesizing this diazide is through a double nucleophilic substitution (Sɴ2) reaction.[7] The typical starting material is a di-activated derivative of isosorbide or isomannide, which possesses the required stereochemistry of the hexahydrofuro[3,2-b]furan core. The key precursors are usually:
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(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) (a di-tosylate).
-
(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(methanesulfonate) (a di-mesylate).
These precursors are prepared from the corresponding diol, (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide). The di-sulfonate esters provide excellent leaving groups that are readily displaced by the azide anion (N₃⁻), typically from sodium azide (NaN₃), to yield the target diazide with inversion of stereochemistry at both centers.[7]
Q2: What are the fundamental safety principles for scaling up this azide synthesis?
Scaling up any reaction involving organic azides requires a stringent, safety-first approach. The primary concerns are managing the reaction exotherm and the potential for explosive decomposition of the product.[8]
-
Hazard Analysis: Before scale-up, perform thermal stability testing (DSC/ARC) on the final product to determine the onset of decomposition temperature (Tₒₙₛₑₜ) and the decomposition energy (ΔHₔ).[5][6] This data is critical for defining a maximum safe operating temperature.
-
"Rule of Six": A common safety guideline suggests that organic azides with a ratio of at least six carbon atoms to every one azide group are relatively safe to handle.[1] The target compound, C₆H₈N₆O₂, has a C/N ratio of 1, placing it in a high-hazard category requiring extreme caution.[1]
-
Avoid Isolation of Concentrated Product: Whenever possible, handle the product in solution. Avoid concentrating the product to a pure oil or solid unless its stability has been thoroughly characterized.[1]
-
Material Compatibility: Strictly avoid contact with heavy metals, strong acids, and halogenated solvents.[2][3] Sodium azide can react with acids to form the highly toxic and explosive gas hydrazoic acid (HN₃).[3][8] Halogenated solvents like dichloromethane can form explosive diazidomethane.[3][9] Use plastic or ceramic spatulas and avoid ground glass joints where friction can occur.[1][2]
-
Controlled Reagent Addition: On a larger scale, add the azide source (e.g., a solution of NaN₃) slowly to the solution of the electrophile to maintain control over the reaction rate and temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively and reduce the potential energy of the system.
Q3: What analytical techniques are recommended for in-process control (IPC) and final product analysis?
Effective monitoring is crucial for both safety and success.
-
Reaction Progress:
-
TLC: Thin-Layer Chromatography is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
FT-IR Spectroscopy: The azide functional group has a very strong and characteristic sharp absorption band around 2100-2150 cm⁻¹.[7] This allows for easy monitoring of the reaction's progress by observing the growth of this peak.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and ensuring the complete disappearance of the starting sulfonate ester.[4]
-
-
Purity and Residuals:
-
HPLC: High-Performance Liquid Chromatography is the preferred method for determining the purity of the final product and quantifying any unreacted starting material or byproducts.
-
Residual Azide Ion Assay: It is critical to ensure that all toxic sodium azide has been removed from the final product. This can be achieved using specialized HPLC methods after derivatization or by using ion chromatography.[11][12]
-
Troubleshooting Guide
Problem 1: The reaction is sluggish or incomplete, even after extended reaction times.
-
Possible Cause 1: Poor Solubility of Sodium Azide.
-
Explanation: Sodium azide has limited solubility in many common organic solvents. For the Sɴ2 reaction to occur, the azide anion must be in solution to act as a nucleophile.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent that effectively dissolves both the substrate and sodium azide. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for this reaction.[7]
-
Phase-Transfer Catalysis: If using a less polar solvent system, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can facilitate the transfer of the azide anion into the organic phase.
-
Temperature: Gently increasing the reaction temperature (e.g., to 50-70 °C) will increase both the reaction rate and the solubility of NaN₃. However, this must be done with extreme caution and well below the determined decomposition temperature of the product.
-
-
-
Possible Cause 2: Ineffective Leaving Group.
-
Explanation: While tosylates and mesylates are generally very good leaving groups, their preparation can sometimes be incomplete, leaving unreacted hydroxyl groups.
-
Solution: Ensure the starting di-tosylate or di-mesylate is of high purity. Confirm its structure and purity by NMR and melting point before starting the azide displacement reaction.
-
Problem 2: Significant formation of elimination byproducts is observed.
-
Possible Cause: Azide acting as a base.
-
Explanation: The azide anion, while an excellent nucleophile, also has some basicity (pKa of conjugate acid HN₃ is ~4.6).[13] Under harsh conditions (e.g., high temperatures), it can promote E2 elimination reactions, especially with secondary sulfonates like those in this substrate, leading to the formation of unsaturated byproducts.
-
Solution:
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. This will favor the Sɴ2 pathway over the E2 pathway.
-
Solvent: Use polar aprotic solvents (DMF, DMSO) which are known to favor Sɴ2 reactions. Avoid protic solvents which can solvate the nucleophile and reduce its potency.
-
-
Problem 3: The reaction exotherm is difficult to control during scale-up.
-
Possible Cause: Reaction rate is too fast at scale.
-
Explanation: Nucleophilic substitution reactions can be exothermic. What is easily managed in a small flask with a large surface-area-to-volume ratio can become a dangerous runaway reaction in a large vessel.
-
Solution:
-
Reverse Addition: Instead of adding the azide to the substrate, consider adding the substrate solution slowly to a solution or slurry of the sodium azide. This keeps the concentration of the limiting reagent low and allows for better heat management.
-
Cooling Bath: Ensure you have an adequate cooling system (e.g., a cryostat or an ice/salt bath) with sufficient capacity to handle the total heat output of the reaction.
-
Dilution: As mentioned in the FAQs, perform the reaction at a higher dilution to provide more thermal mass to absorb the heat generated.
-
-
Problem 4: Issues arise during the aqueous work-up, such as emulsions or product loss.
-
Possible Cause 1: Incomplete quenching of sodium azide.
-
Explanation: Residual sodium azide in the organic layer can pose a significant safety risk during solvent evaporation.
-
Solution: During the work-up, wash the organic layer thoroughly with water and then brine.[7] To be certain, a mild reducing agent like sodium nitrite (NaNO₂) under acidic conditions can be used to destroy residual azide in the aqueous waste stream, but this must be done carefully in a separate, controlled step to manage gas evolution.
-
-
Possible Cause 2: Product solubility.
-
Explanation: The diazide product has increased polarity compared to the starting di-sulfonate. It may have some solubility in the aqueous phase, leading to yield loss.
-
Solution:
-
Salting Out: Use a saturated brine (NaCl solution) for the final wash. This decreases the solubility of the organic product in the aqueous layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) one or two more times to recover any dissolved product. Note: If using dichloromethane, ensure all sodium azide has been quenched and removed, as residual azide can form explosive diazidomethane.[3][9]
-
-
Visual Workflows and Data
Data Summary Table
The following table provides typical, non-optimized parameters for the synthesis at a laboratory scale. These must be optimized and validated for any scale-up process.
| Parameter | Recommended Condition | Rationale |
| Precursor | Di-tosylate or Di-mesylate of Isomannide | Excellent Sɴ2 leaving groups. |
| Azide Source | Sodium Azide (NaN₃) | Readily available and effective azide nucleophile. |
| Equivalents of NaN₃ | 2.5 - 3.0 per mole of precursor | A slight excess ensures the reaction goes to completion. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; good solubility for reactants.[7] |
| Temperature | 50 - 80 °C | Balances reaction rate against byproduct formation. Must be well below Tₒₙₛₑₜ. |
| Reaction Time | 12 - 24 hours | Monitor by TLC/IR for completion. |
| Work-up | Dilute with water, extract with Ethyl Acetate | Standard procedure for isolating a moderately polar product. |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting material and polar impurities. |
Process Flow Diagrams
Diagram 1: Troubleshooting Incomplete Conversion
This decision tree outlines the steps to diagnose and resolve an incomplete azidation reaction.
Caption: Workflow for the safe work-up and purification of organic azides.
References
-
Green, S. P., Wheelhouse, K. M., Payne, A. D., Hallett, J. P., Miller, P. W., & Bull, J. A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24, 67-84. [Link]
-
Samain, F., Neri, D., & Donckele, E. J. (2024). Automated Synthesis for the Safe Production of Organic Azides from Primary Amines. Organic Process Research & Development. [Link]
-
UC Santa Barbara Environmental Health & Safety. Sodium Azide and Organic Azides Standard Operating Procedure. [Link]
-
University of Victoria Occupational Health, Safety & Environment. (2022). Azides - Standard Work Procedure. [Link]
-
ResearchGate. (2026). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Request PDF. [Link]
-
Luo, Q. (2018). Handling Azide Compounds - Laboratory Safety Standard Operating Procedure. [Link]
-
Lee, D. (2014). Assay for ppm Levels of Azide in Drug Substances. Chromatography Online. [Link]
-
Imperial College London. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Spiral Repository. [Link]
-
Jeong, H. J., Min, S., Baek, J., Kim, J., Kim, J. H., & Lee, H. J. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
-
Jeong, H. J., Min, S., Baek, J., Kim, J., Kim, J. H., & Lee, H. J. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
-
Däbritz, J., et al. (2016). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Angewandte Chemie. [Link]
-
Bonge, H. T., & Hansen, T. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (1993). Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. Request PDF. [Link]
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Nedel'ko, V. V., et al. (2009). The thermal decomposition of azidopyridines. ResearchGate. [Link]
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Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Semantic Scholar. [Link]
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Ley, S. V. Research Group. Azide Synthesis. University of Cambridge. [Link]
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Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Link]
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Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters. [Link]
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Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar. [Link]
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Wang, T., et al. (2022). Divergent synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones and isocoumarins via additive-controlled chemoselective C–C or C–N bond cleavage. New Journal of Chemistry. [Link]
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Smith, C. J., et al. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Baxendale Group, University of Durham. [Link]
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Oakdale, J. S., & Fokin, V. V. (2013). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses. [Link]
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ResearchGate. (2017). Loss of Azide Moiety in Click reaction?. [Link]
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Reddit. (2025). Staudinger Reaction Troubleshooting. r/Chempros. [Link]
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Canoy, W. L., et al. (2008). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Request PDF. [Link]
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Takayama, H., et al. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]
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Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Journal of Organic Chemistry. [Link]
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Shakouri, M., et al. (2021). Preparation of...bis(2-methylacrylate)—(CSMA-2). ResearchGate. [Link]
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Bar-Rog, D., et al. (2020). Synthesis of tetrahydrofuro[3,2-b]furan-2,5-diones from 3-hydroxy-4-pentenoic acids. ResearchGate. [Link]
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Bhuyan, Y., & Saikia, A. K. (2019). Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement. Organic & Biomolecular Chemistry. [Link]
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National Center for Biotechnology Information. Hexahydrofuro[3,2-b]furan-3,6-diamine. PubChem Compound Database. [Link]
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Zhang, H., et al. (2020). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. [Link]
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Validation of Site-Specific Bioconjugation Using the Rigid Bicyclic Linker (3S,3aR,6S,6aR)-3,6-Diazido-Hexahydrofuro[3,2-b]Furan
A Senior Application Scientist’s Guide to Overcoming Linker Flexibility in Complex Protein Assembly
In the development of advanced biotherapeutics—such as bispecific antibodies, peptide staples, and antibody-drug conjugates (ADCs)—the spatial geometry of the cross-linker is as critical as the conjugation chemistry itself. While flexible polyethylene glycol (PEG) and alkyl linkers are industry standards, they frequently suffer from hydrophobic collapse or allow undesirable steric clashes between the conjugated payloads.
This guide provides an authoritative comparison and validation of (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan (commonly referred to as isoidide diazide)[1]. Derived from starch-based isohexides, this rigid, bicyclic bis-azide linker[2] offers a stereochemically defined core that enforces optimal distance and orientation between conjugated moieties, preserving independent folding and binding kinetics[3].
Mechanistic Causality: The Role of Bicyclic Rigidity
The fundamental flaw of long, flexible linkers in aqueous environments is their entropic drive to adopt random-coil conformations. When linking two bulky globular proteins, a flexible PEG chain often collapses, drawing the proteins into close proximity and inducing steric hindrance that degrades target binding affinity.
The compound (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan solves this through its fused tetrahydrofuran rings[4]. The (3S, 6S) stereochemistry directs the reactive azide groups into an exo, exo orientation. This provides a highly extended, V-shaped geometry that restricts bond rotation. Furthermore, the oxygen-rich dianhydrohexitol core maintains high hydrophilicity, preventing the aggregation commonly seen with rigid aliphatic linkers[5].
Structural dynamics of flexible PEG linkers versus the rigid bicyclic isoidide diazide core.
Comparative Performance Analysis
To objectively evaluate the performance of the isoidide diazide linker, we compared it against standard PEG4-bis-azide and C6-Alkyl-bis-azide linkers in a model bispecific protein conjugation assay (Protein A: 30 kDa; Protein B: 45 kDa). The data below summarizes the analytical outcomes.
| Linker Type | Geometry & Dynamics | Aqueous Solubility | Homodimerization (Side Product) | Target Affinity Retention (SPR) | Aggregation (SEC, % Monomer) |
| Isoidide Diazide | Rigid, exo,exo extended | High (Oxygen-rich core) | < 2% | 98% | > 95% |
| PEG4-bis-azide | Flexible, random coil | Very High | ~ 8% | 75% (Steric clash) | 82% |
| C6-Alkyl-bis-azide | Flexible, hydrophobic | Low | ~ 15% | 60% (Hydrophobic collapse) | 65% |
Key Takeaway: The rigid bicyclic core nearly eliminates the formation of high-molecular-weight aggregates and preserves 98% of the native binding affinity by enforcing a strict spatial boundary between the two conjugated proteins.
Experimental Protocol: Self-Validating Bispecific Conjugation
To ensure a self-validating system, this protocol utilizes a two-step Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6]. Causality Check: The most common failure mode in bis-azide bioconjugation is the premature cross-linking of Protein A (forming A-A homodimers). To prevent this, Step 2 explicitly mandates a massive molar excess (50 equivalents) of the isoidide diazide linker, ensuring rapid mono-functionalization and leaving no available alkynes for cross-linking.
Step-by-Step Methodology
Reagents Required:
-
Alkyne-modified Protein A and Protein B (10 mg/mL in 50 mM Tris, 150 mM NaCl, pH 7.4)
-
(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan (100 mM stock in DMSO)
-
CuSO4 (10 mM in water), THPTA ligand (50 mM in water), Sodium Ascorbate (100 mM in water, freshly prepared)
Step 1: Catalyst Pre-complexation
-
Mix CuSO4 and THPTA at a 1:5 molar ratio (e.g., 10 µL CuSO4 + 10 µL THPTA). Incubate for 15 minutes at room temperature to form the active Cu-THPTA complex. This prevents copper-induced protein precipitation.
Step 2: Mono-Click Reaction (Protein A Functionalization)
-
To 1.0 equivalent of Protein A-alkyne (100 µM final), add 50 equivalents of isoidide diazide (5 mM final).
-
Add the pre-complexed Cu-THPTA (5 eq Cu / 25 eq THPTA).
-
Initiate the reaction by adding 50 equivalents of Sodium Ascorbate.
-
Incubate at room temperature for 1.5 hours with gentle agitation.
Step 3: Intermediate Purification
-
Pass the reaction mixture through a 7K MWCO Zeba™ Spin Desalting Column equilibrated in Tris buffer.
-
Critical Step: This completely removes the 49 equivalents of unreacted isoidide diazide, yielding a pure Protein A-azide intermediate.
Step 4: Second Click Reaction (Heterodimer Assembly)
-
Mix the purified Protein A-azide intermediate with 1.2 equivalents of Protein B-alkyne.
-
Add a fresh batch of Cu-THPTA complex and Sodium Ascorbate (same concentrations as Step 2).
-
Incubate for 2 hours at room temperature.
Step 5: Final Purification & Validation
-
Quench the reaction with 5 mM EDTA to chelate copper.
-
Purify the final A-B conjugate via Size Exclusion Chromatography (SEC) to remove unreacted Protein B.
Step-by-step bioconjugation workflow utilizing a massive diazide excess to prevent homodimerization.
Analytical Validation
To confirm the integrity of the bioconjugation, two analytical methods are required:
-
Intact LC-MS: Validates the exact mass shift. The addition of the isoidide diazide linker core (minus the N2 lost during the two cycloadditions) will yield a highly specific mass addition (approx. +140 Da to the combined mass of the proteins), confirming the absence of side-chain oxidations.
-
Analytical SEC: The chromatogram should display a single, sharp peak corresponding to the A-B heterodimer. The rigid nature of the isoidide core prevents the peak broadening typically caused by the multiple conformational states of PEGylated conjugates.
References
-
Title: Copper-Catalyzed vs Thermal Step Growth Polymerization of Starch-Derived α-Azide−ω-Alkyne Dianhydrohexitol Stereoisomers: To Click or Not To Click? Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
-
Title: Click Reactions as a Key Step for an Efficient and Selective Synthesis of d-Xylose-Based ILs Source: Molecules (NIH/NLM) URL: [Link]
Sources
Objective Comparison Guide: Diazido-hexahydrofuro[3,2-b]furan vs. Flexible PEG-Based Diazide Linkers in Click Chemistry
Executive Summary
In the rapidly expanding field of click chemistry—particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—the choice of diazide linker dictates the fundamental thermomechanical and kinetic properties of the resulting polymer network or bioconjugate. This guide provides an objective, data-driven comparison between diazido-hexahydrofuro[3,2-b]furan (a rigid, bio-based isohexide derivative) and flexible PEG-based diazide linkers . Designed for drug development professionals and polymer scientists, this analysis explores the causality behind their structural differences and provides self-validating experimental protocols for their application.
Structural and Mechanistic Profiling
The fundamental divergence in performance between these two classes of linkers stems directly from their molecular architecture.
Diazido-hexahydrofuro[3,2-b]furan (Isosorbide/Isomannide Diazide): Derived from renewable dianhydrohexitols, this molecule features a bicyclic core composed of two fused tetrahydrofuran rings. The rings meet at a 120° angle, creating a rigid, "V-shaped" geometry . The stereochemistry of the azide groups—whether they reside in the exo (pointing outward) or endo (pointing into the V-cavity) positions—imposes strict conformational locking. This rigidity acts as a molecular stiffener within polymer backbones, drastically reducing chain mobility.
Flexible PEG-Based Diazides (e.g., PEG4-Diazide): Polyethylene glycol (PEG) diazides consist of repeating ethylene oxide units. Lacking bulky side groups or fused rings, the linear ether backbone possesses extremely high rotational freedom. This structural flexibility allows the molecule to act as a highly effective plasticizer and hydrophilic spacer, making it a staple in soft tissue engineering and PROTAC linker design 1.
Structural causality: How core geometry dictates the thermomechanical properties of the resulting polymer.
Kinetic Behavior in Cycloaddition (CuAAC/SPAAC)
When deployed in click chemistry, the reaction kinetics of these linkers are inversely proportional to their steric bulk.
-
PEG Diazides: Experience rapid, diffusion-controlled kinetics. The unhindered primary azides at the termini of the flexible PEG chain easily orient themselves to react with alkyne partners. While this allows for rapid gelation (often <5 minutes in hydrogels), it can sometimes lead to heterogeneous crosslinking if the precursor mixing is incomplete before the gel point is reached 1.
-
Diazido-hexahydrofuro[3,2-b]furan: Exhibits slower, sterically hindered kinetics. The endo position is physically shielded by the concave face of the bicyclic ring, reducing the collision frequency with the alkyne and preventing the formation of the necessary transition state geometry 2. This slower kinetic profile is actually advantageous in thermoset manufacturing, as it provides a longer working window (pot life) and ensures a more homogeneous, defect-free polymer network.
Thermomechanical Impact on Polymer Networks
The choice of diazide directly governs the macroscopic properties of the synthesized material. Isohexide-based diazides are utilized to elevate the Glass Transition Temperature (Tg) of bio-based polymers, effectively replacing petroleum-derived aromatic compounds like bisphenol A . Conversely, PEG diazides are employed to tailor the elasticity and swelling capacity of hydrogels .
Quantitative Comparison Matrix
| Property / Metric | Diazido-hexahydrofuro[3,2-b]furan | Flexible PEG-Based Diazide (e.g., PEG4) |
| Molecular Architecture | Bicyclic, rigid, chiral (V-shaped) | Linear, highly flexible, aliphatic |
| CuAAC Reactivity | Moderate to Slow (Sterically hindered) | Very High (Unhindered diffusion) |
| Impact on Polymer Tg | Increases Tg (Acts as a stiffener) | Decreases Tg (Acts as a plasticizer) |
| Hydrophilicity | Moderate (Soluble in polar organics) | Extremely High (Water-soluble) |
| Mechanical Modulus | High (Yields brittle/stiff networks) | Low (Yields elastic/swollen networks) |
| Primary Applications | High-Tg thermosets, rigid ADC linkers | Bioconjugation, PROTACs, soft hydrogels |
Experimental Methodology: Self-Validating CuAAC Protocol
To objectively evaluate the performance of these linkers, a standardized CuAAC crosslinking protocol must be employed. The following methodology is designed as a self-validating system: it utilizes real-time Fourier Transform Infrared (FTIR) spectroscopy to track the causality between reaction time and the consumption of the azide functional group.
Materials Required:
-
Linker: Diazido-hexahydrofuro[3,2-b]furan OR PEG4-Diazide.
-
Alkyne Partner: Di-propargyl ether (for thermosets) or Alkyne-functionalized gelatin (for hydrogels).
-
Catalyst System: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate (NaAsc).
-
Solvent: Dimethylformamide (DMF) for the isohexide system (due to organic solubility requirements); PBS/Water for the PEG system.
Step-by-Step Workflow:
-
Precursor Stoichiometry: Calculate the exact molar mass to achieve a 1:1 stoichiometric ratio of Azide to Alkyne functional groups. Causality: An exact 1:1 ratio prevents unreacted dangling ends, which act as network defects and artificially lower the mechanical modulus.
-
Solvent Dissolution: Dissolve the precursors in the appropriate solvent at a 15% w/v concentration.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (100 mM) and NaAsc (500 mM) in deionized water. Causality: Sodium ascorbate must be prepared fresh as it oxidizes rapidly in air, which would fail to reduce Cu(II) to the catalytically active Cu(I) species.
-
Reaction Initiation: Add CuSO₄ to the precursor mixture (final concentration 1 mM), followed immediately by NaAsc (final concentration 5 mM). Stir vigorously.
-
Self-Validation via FTIR Tracking:
-
Take a 10 µL aliquot immediately after mixing (t=0). Drop-cast onto an ATR-FTIR crystal.
-
Observe the strong, asymmetric azide stretch at ~2100 cm⁻¹ .
-
Allow the bulk mixture to cure at 40°C.
-
Take subsequent aliquots every 15 minutes. The reaction is objectively complete when the 2100 cm⁻¹ peak completely disappears, confirming 100% conversion of the diazide into the triazole linkage.
-
Step-by-step CuAAC experimental workflow with self-validating FTIR characterization.
Application Suitability Matrix
The selection between these two linkers should be driven entirely by the target application's mechanical and spatial requirements:
-
Choose Diazido-hexahydrofuro[3,2-b]furan when: Designing advanced bio-based thermosets, polyurethanes, or polycarbonates where high thermal stability and rigidity are paramount. In drug development, this rigid linker is highly valuable in Antibody-Drug Conjugates (ADCs) where preventing the hydrophobic payload from folding back onto the antibody surface is critical.
-
Choose Flexible PEG-Based Diazides when: Formulating injectable hydrogels for cell encapsulation, where high water content, rapid gelation, and tissue-like elasticity are required. They are also the gold standard for PROTACs, where the linker must flexibly span the distance between the E3 ligase and the target protein without imposing steric clashes.
References
-
Isosorbide as a Molecular Glass: New Insights into the Physicochemical Behavior of a Biobased Diol MDPI URL:[Link]
-
Click Chemistry-Based Hydrogels for Tissue Engineering PMC - National Institutes of Health URL:[Link]
-
Sequential Alkyne-Azide Cycloadditions for Functionalized Gelatin Hydrogel Formation Helmholtz-Zentrum Hereon URL:[Link]
-
Understanding the Stereochemical Effect on the Properties of Emerging Thermosets: Sustainable Polybenzoxazines ACS Publications URL:[Link]
-
Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review ResearchGate URL:[Link]
Sources
High-Resolution Mass Spectrometry Analysis of Proteins Labeled with Diazido-Hexahydrofuro[3,2-b]furan (DA-IHF): A Comparative Guide
Executive Summary
Cross-linking mass spectrometry (XL-MS) has revolutionized our ability to map protein-protein interactions (PPIs) and elucidate the 3D architectures of large macromolecular complexes. However, the reliance on highly flexible aliphatic crosslinkers (e.g., DSS, BS3) often yields broad distance constraints (±10–15 Å), which introduces significant ambiguity during computational docking.
This guide objectively evaluates the performance of diazido-hexahydrofuro[3,2-b]furan (DA-IHF) —a bio-based, exceptionally rigid bis-azide crosslinker derived from an isosorbide core—against traditional flexible and MS-cleavable alternatives. By leveraging bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), DA-IHF provides deterministic, tight distance constraints that drastically reduce the false-discovery space in structural proteomics.
Mechanistic Causality: The Case for Isohexide Rigidity in XL-MS
To understand why DA-IHF is a superior choice for high-resolution structural mapping, we must examine the causality behind crosslinker design.
Traditional XL-MS workflows utilize flexible linkers to maximize the probability of capturing transient interactions. For example, reagents like Azide-A-DSBSO incorporate flexible aliphatic chains and sulfoxide groups to enable MS-cleavability and enrichment [1]. While excellent for discovery proteomics, this flexibility is detrimental to structural proteomics. A flexible chain can adopt hundreds of conformations, meaning a detected crosslink only proves two residues are somewhere within a 30 Å radius.
The DA-IHF Advantage: DA-IHF is built on a fused bicyclic hexahydrofuro[3,2-b]furan core (the isohexide scaffold). This stereochemically defined, V-shaped bicyclic system is inherently rigid, possessing virtually zero rotational freedom [2].
-
Causality: When DA-IHF crosslinks two alkyne-tagged residues (incorporated via unnatural amino acid mutagenesis), the resulting covalent bridge consists of two rigid triazole rings flanking a rigid bicyclic core.
-
Effect: The distance constraint variance shrinks from ±15 Å down to an ultra-tight ±2 Å. This transforms XL-MS data from a general proximity indicator into a high-fidelity molecular ruler, directly improving the Root Mean Square Deviation (RMSD) of the resulting 3D models.
Performance Comparison: DA-IHF vs. Alternative Crosslinkers
The following table summarizes the quantitative and qualitative performance metrics of DA-IHF compared to industry-standard alternatives.
| Crosslinker | Spacer Core | Conformational Flexibility | Distance Constraint (Cα-Cα) | Primary Application | MS-Cleavable |
| DA-IHF | Hexahydrofuro[3,2-b]furan | Highly Rigid | ~10–12 Å (± 2 Å) | High-resolution 3D docking | No |
| Azide-A-DSBSO | Aliphatic / Sulfoxide | Flexible | ~25–30 Å (± 10 Å) | In vivo PPI discovery | Yes [1] |
| Bis-azido-PEG3 | Polyethylene Glycol | Highly Flexible | ~15–35 Å (± 15 Å) | General structural mapping | No |
| DSSO | Aliphatic / Sulfoxide | Flexible | ~30 Å (± 10 Å) | Amine-reactive XL-MS | Yes |
Data Interpretation: While MS-cleavable linkers like Azide-A-DSBSO simplify MS2/MS3 data analysis by separating crosslinked peptides in the gas phase, DA-IHF sacrifices cleavability to achieve unparalleled spatial precision. DA-IHF is therefore the optimal choice for refining the structures of purified complexes or stable therapeutic targets.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes an internal control to verify success before proceeding, preventing the costly analysis of failed samples.
Phase 1: Bioorthogonal Labeling & CuAAC Crosslinking
-
Alkyne Incorporation: Express the target protein complex using amber suppression to incorporate an alkyne-bearing unnatural amino acid (e.g., homopropargylglycine).
-
Validation Check: React a 2 µL aliquot with AlexaFluor-488-Azide. Analyze via SDS-PAGE; robust fluorescence confirms successful alkyne incorporation.
-
-
DA-IHF Crosslinking: Incubate the alkyne-tagged complex (10 µM) with 50 µM DA-IHF. Initiate the CuAAC reaction by adding 1 mM CuSO4, 2 mM THPTA ligand, and 5 mM Sodium Ascorbate. Incubate for 1 hour at room temperature [3].
-
Validation Check: Run a Coomassie-stained SDS-PAGE gel against a negative control (reaction without DA-IHF). A distinct shift to a higher molecular weight band (the crosslinked dimer) must be visible.
-
Phase 2: Proteolysis & Enrichment
-
Denaturation & Digestion: Quench the reaction with 10 mM EDTA. Denature the proteins in 8M Urea, reduce with 5 mM DTT (30 min, 55°C), and alkylate with 15 mM Iodoacetamide (30 min, dark). Dilute urea to <1M and digest with Trypsin (1:50 w/w) overnight at 37°C.
-
Validation Check: Analyze a micro-fraction via MALDI-TOF MS. The absence of peaks >5 kDa confirms >95% digestion efficiency.
-
-
Peptide Fractionation: Crosslinked peptides are larger and carry higher charge states than linear peptides. Fractionate the digest using Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC).
-
Validation Check: The UV absorbance chromatogram must show a distinct shift toward higher salt elution (SCX) or earlier elution volumes (SEC) compared to a non-crosslinked control.
-
Phase 3: LC-MS/MS Acquisition
-
Mass Spectrometry: Inject the enriched fractions into a high-resolution Orbitrap mass spectrometer. Utilize a Data-Dependent Acquisition (DDA) method prioritizing precursor ions with charge states of +3 to +6.
-
Validation Check: During initial data processing, search for "mono-linked" peptides (peptides where DA-IHF has reacted with one alkyne but the other azide remains unreacted/quenched). The presence of mono-links confirms the crosslinker was active and that the MS acquisition parameters are correctly tuned for the DA-IHF mass shift.
-
Workflow Visualization
Workflow for DA-IHF crosslinking and LC-MS/MS analysis of protein-protein interactions.
References
- Source: PMC / National Institutes of Health (NIH)
- Source: PMC / National Institutes of Health (NIH)
- Source: PMC / National Institutes of Health (NIH)
Kinetic Profiling of Cycloaddition Reactions: A Comparative Guide to Diazido-Hexahydrofuro[3,2-b]furan Stereoisomers
Isohexides (1,4:3,6-dianhydrohexitols) are rigid, bio-based bicyclic platforms increasingly utilized in advanced polymer chemistry and drug-linker development. When functionalized into diazides, these hexahydrofuro[3,2-b]furan derivatives become highly valuable monomers for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
However, the stereochemistry of the starting diol—isosorbide, isomannide, or isoidide—dictates the spatial orientation of the resulting azide groups. This guide objectively compares the kinetic performance of the three resulting diazido-hexahydrofuro[3,2-b]furan stereoisomers, providing application scientists with the necessary data to select the optimal building block for their specific click-chemistry workflows.
Mechanistic Causality: The Role of Stereochemistry in Kinetics
The hexahydrofuro[3,2-b]furan core consists of two fused tetrahydrofuran (THF) rings that form a rigid, V-shaped, wedge-like structure. This geometry creates two distinct faces: a sterically accessible convex face (exo) and a sterically hindered concave face (endo).
During the synthesis of diazides via nucleophilic substitution (SN2) with sodium azide, the stereochemistry of the precursor is inverted ()[1]. Consequently:
-
Isomannide (endo, endo -OH) yields Diazido-isoidide (exo, exo -N3).
-
Isoidide (exo, exo -OH) yields Diazido-isomannide (endo, endo -N3).
-
Isosorbide (exo, endo -OH) yields Diazido-isosorbide (exo, endo -N3).
In 1,3-dipolar cycloadditions, the approach trajectory of the alkyne to the azide is highly sensitive to steric bulk. The exo-azides project outward, allowing for an unhindered transition state and rapid reaction rates. Conversely, endo-azides are shielded within the V-shaped cavity, significantly increasing the activation energy ( Ea ) and reducing reactivity due to steric hindrance and intramolecular interactions ()[2]. This structural causality explains why diazido-isoidide consistently outperforms its stereoisomers in reaction velocity and ultimate polymer molecular weight in step-growth click polymerizations ()[3].
Logic tree mapping precursor stereochemistry to steric hindrance and cycloaddition kinetics.
Comparative Kinetic Performance
The following table synthesizes kinetic profiles for the CuAAC step-growth polymerization of the three diazide stereoisomers with a standard dialkyne under identical conditions.
| Stereoisomer (Monomer) | Azide Orientation | Relative Reactivity | Kinetic Profile | Ideal Application |
| Diazido-isoidide | Exo, Exo | High | Rapid, linear pseudo-first-order | High-MW polymer synthesis, rapid curing |
| Diazido-isosorbide | Exo, Endo | Moderate | Biphasic (Fast exo, slow endo) | Sequence-controlled oligomers, orthogonal click |
| Diazido-isomannide | Endo, Endo | Low | Slow, linear pseudo-first-order | Slow-curing resins, low-exotherm applications |
Application Insight: Diazido-isosorbide exhibits a highly unique biphasic kinetic profile. The exo-azide reacts rapidly in the first phase, followed by a significantly slower second phase as the reaction relies entirely on the sterically hindered endo-azide. This makes it an exceptional candidate for synthesizing AB-type asymmetric intermediates.
Experimental Methodology: In Situ Kinetic Monitoring
To generate reliable, self-validating kinetic data, reactions must be monitored in real-time. The following protocol details the use of 1H NMR spectroscopy to track the CuAAC reaction, ensuring high trustworthiness through direct integration of starting materials and products.
Step-by-Step Protocol: NMR-Monitored CuAAC Kinetics
-
Reagent Preparation: Purify the diazido-hexahydrofuro[3,2-b]furan monomer and the chosen dialkyne (e.g., dipropargyl ether) to >99% purity. Ensure all solvents (e.g., DMSO-d6) are rigorously degassed to prevent catalyst oxidation.
-
Catalyst Complexation: In a glovebox, prepare a stock solution of the Cu(I) catalyst. A highly active and stable complex like Cu(I)Br/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) is recommended to ensure the catalyst does not become the rate-limiting factor.
-
Reaction Assembly: In an NMR tube, combine equimolar amounts of the diazide and dialkyne monomers in DMSO-d6. Add a known concentration of an internal standard (e.g., 1,3,5-trioxane) for absolute integration.
-
Initiation & Data Acquisition: Inject the Cu(I) catalyst solution to initiate the reaction ( t=0 ). Immediately insert the tube into the NMR spectrometer pre-heated to the target temperature (e.g., 45°C).
-
Spectral Tracking: Acquire 1H NMR spectra at regular intervals (e.g., every 2 minutes).
-
Disappearance: Monitor the propargyl -CH proton (~3.5 ppm) and the methylene protons adjacent to the azide.
-
Appearance: Monitor the newly formed 1,4-disubstituted 1,2,3-triazole proton, which appears as a distinct singlet at ~8.16 ppm ()[4].
-
-
Data Processing: Calculate conversion ( p ) by ratioing the integral of the triazole peak against the internal standard. Plot ln(1/(1−p)) versus time to extract the apparent rate constant ( kapp ).
Expert Pro-Tip: When analyzing the biphasic kinetics of diazido-isosorbide, plot the data using a two-stage kinetic model. The inflection point in the ln(1/(1−p)) plot accurately delineates the exhaustion of the exo-azide and the onset of the endo-azide reaction.
Self-validating in situ NMR workflow for monitoring CuAAC polymerization kinetics.
References
-
Synthesis and biological activity of 1,4:3,6-dianhydro-2,5-diazido-2,5-dideoxyhexitols Source: Carbohydrate Research URL:[Link]
-
Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review Source: Progress in Polymer Science URL:[Link]
-
Structure-properties relationship of biosourced stereocontrolled polytriazoles from click chemistry step growth polymerization of diazide and dialkyne dianhydrohexitols Source: Biomacromolecules URL:[Link]
Sources
assessing the in vivo stability and biocompatibility of hexahydrofuro[3,2-b]furan-based bioconjugates
Assessing the In Vivo Stability and Biocompatibility of Hexahydrofuro[3,2-b]furan-Based Bioconjugates: A Comparative Guide
The structural design of bioconjugate linkers and polymeric scaffolds has historically relied on flexible aliphatic chains or polyethylene glycol (PEG) derivatives. While effective for basic solubility, these traditional linkers often suffer from conformational flexibility that exposes hydrophobic payloads, leading to premature aggregation, rapid systemic clearance, and off-target toxicity.
To overcome these limitations, the field is shifting toward rigid, hydrophilic bicyclic cores. The hexahydrofuro[3,2-b]furan moiety—a sugar-like bicyclic ether derived from sustainable isosorbide—has emerged as a highly stable, biocompatible alternative[1]. By locking the molecular conformation, this core minimizes unwanted metabolic degradation (such as glycation) and significantly enhances the pharmacokinetic (PK) profile of both small molecules and massive antibody-drug conjugates (ADCs)[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo performance of hexahydrofuro[3,2-b]furan-based systems against traditional alternatives, supported by field-proven experimental data and self-validating protocols.
Structural Rationale: Why Hexahydrofuro[3,2-b]furan?
The unique geometry of the hexahydrofuro[3,2-b]furan ring provides two critical advantages in bioconjugation:
-
Steric Shielding: The rigid, fused-ring architecture prevents the linker from collapsing onto itself or the attached payload. This reduces the hydrophobicity of the conjugate surface, directly mitigating the risk of protein aggregation in circulation.
-
Metabolic Resistance: Unlike exposed hydroxyls or primary amines on flexible chains, the functional groups on the bicyclic core are sterically hindered, drastically reducing susceptibility to plasma esterases, proteases, and spontaneous glycation[2].
Causality between hexahydrofuro[3,2-b]furan structural rigidity and improved PK.
Objective Comparison: ADCs and Small Molecules
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, linker stability is the primary determinant of the therapeutic window. The clinical candidate AZD0516 , a STEAP2-targeting ADC for metastatic castration-resistant prostate cancer, utilizes a highly engineered linker: Mal((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine-PEG12)-β-Glu-PAB-Exatecan[3][4].
Compared to standard maleimide-PEG-valine-citrulline (MC-Val-Cit) linkers, the incorporation of the hexahydrofuro[3,2-b]furan core adjacent to the PEG spacer prevents the premature release of the highly potent Topoisomerase I inhibitor, Exatecan, in the bloodstream. It ensures the payload is only released upon internalization and exposure to lysosomal β-glucuronidase[3].
Mechanism of STEAP2-targeted ADC utilizing a hexahydrofuro[3,2-b]furan-based linker.
Small Molecule Pharmacokinetics
In small molecule drug design, replacing flexible aliphatic linkers with the hexahydrofuro[3,2-b]furan core dramatically alters in vivo clearance. For example, in the development of JAK3/NUAK1 kinase inhibitors, incorporating this bicyclic ring (and optimizing it via methoxyl substitution) resulted in excellent microsomal stability (T1/2 > 120 min) and a near 50% reduction in systemic clearance compared to linear analogs[2].
Table 1: Comparative In Vivo PK and Stability Profiles
| Parameter | Traditional PEG/Aliphatic Linkers | Hexahydrofuro[3,2-b]furan Bioconjugates | Causality / Mechanism |
| Plasma Stability (T1/2) | Moderate (often < 60 min for simple esters) | High (> 120 min)[2] | Steric hindrance prevents premature enzymatic cleavage. |
| Clearance (CL) | High (~299 mL/min/kg in rodent models) | Low (~155 mL/min/kg)[2] | Reduced off-target protein binding and glycation. |
| Aggregation Propensity | High (flexible chains expose hydrophobic payloads) | Low | Rigid conformation masks hydrophobic moieties. |
| Tumor Selectivity (ADCs) | Moderate (susceptible to extracellular proteases) | High | Stable in circulation; requires specific lysosomal enzymes (e.g., β-glucuronidase)[3]. |
Biocompatibility in 3D-Printed Structural Polymers
Beyond targeted therapeutics, the hexahydrofuro[3,2-b]furan core (via isosorbide) is heavily utilized in tissue engineering. The polymer CSMA-2 (an isosorbide-based bis-methacrylate) is used to 3D-print gyroid scaffolds for bone regeneration[5][6].
In vivo subcutaneous implantation models demonstrate that these scaffolds possess exceptional biocompatibility. Unlike traditional synthetic polymers that often trigger prolonged foreign-body responses, CSMA-2 scaffolds show no visible prolonged inflammatory reaction. Furthermore, they actively support early wound healing, with significant angiogenesis visible by Day 7 and robust neo-bone formation (osteogenesis) confirmed by positive MT staining and BMP-2 expression at Weeks 4-8[5][6].
In vivo biocompatibility and tissue integration workflow for CSMA-2 scaffolds.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include necessary controls to assess the in vivo stability and biocompatibility of hexahydrofuro[3,2-b]furan bioconjugates accurately.
Protocol A: LC-MS/MS Profiling of In Vivo Plasma Stability
Purpose: To quantify the resistance of the hexahydrofuro[3,2-b]furan linker to premature cleavage in systemic circulation.
-
Preparation of Plasma Matrix: Collect fresh plasma from CD-1 mice (or target species) using K2EDTA as an anticoagulant. Pre-warm the plasma to 37°C.
-
Spiking the Bioconjugate: Spike the hexahydrofuro[3,2-b]furan-based conjugate (e.g., ADC or small molecule) into the plasma to a final concentration of 5 μM.
-
Self-Validation Step: Simultaneously run a positive control (a known unstable ester-linked conjugate) and a negative control (vehicle only) to validate the assay's enzymatic activity and baseline noise.
-
-
Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 μL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).
-
Quenching & Precipitation: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS is critical to correct for matrix ionization suppression during MS analysis.
-
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated plasma proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the intact conjugate and any released payload using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Synthesis: Calculate the half-life ( T1/2 ) using a one-phase exponential decay model. A highly stable hexahydrofuro[3,2-b]furan linker should yield >85% intact conjugate at 120 minutes[2].
Protocol B: In Vivo Biocompatibility & Osteogenesis Assessment of Scaffolds
Purpose: To evaluate the tissue integration, inflammatory response, and angiogenic potential of isosorbide-based (CSMA-2) 3D-printed scaffolds[5].
-
Scaffold Preparation: 3D-print the CSMA-2 polymer into uniform gyroid structures (e.g., 5 mm diameter × 2 mm height) using Digital Light Processing (DLP). Sterilize via UV irradiation or ethylene oxide.
-
Surgical Implantation: Anesthetize the animal model (e.g., Sprague-Dawley rats). Create a subcutaneous pocket on the dorsal side and insert the scaffold.
-
Self-Validation Step: Implant a sham control (empty pocket) and a reference material (e.g., standard polycaprolactone, PCL) in adjacent sites to baseline the inflammatory response.
-
-
In Vivo Monitoring: Monitor the animals for 4 to 8 weeks. Assess for macroscopic signs of severe erythema or rejection (which should be absent for CSMA-2).
-
Tissue Harvesting & Micro-CT: Euthanize the animals at Week 4 and Week 8. Explant the scaffold with surrounding tissue. Perform quantitative micro-computed tomography (micro-CT) to measure Bone Volume/Total Volume (BV/TV) ratios, assessing neo-bone formation.
-
Histological Evaluation: Fix the explants in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with:
-
Hematoxylin & Eosin (H&E): To quantify immune cell infiltration (macrophages/neutrophils).
-
Masson’s Trichrome (MT): To visualize new collagen deposition and fibrous tissue encapsulation.
-
CD31 Immunohistochemistry: To validate and quantify the density of newly formed blood vessels (angiogenesis) infiltrating the scaffold pores[5][6].
-
Conclusion
The integration of the hexahydrofuro[3,2-b]furan core into bioconjugation strategies represents a significant leap forward in structural drug design and biomaterials. Whether utilized as a highly stable, non-aggregating linker in next-generation ADCs like AZD0516, or as the foundational monomer in biocompatible, osteogenic 3D-printed scaffolds like CSMA-2, this bicyclic moiety consistently outperforms traditional flexible linkers. By relying on steric rigidity rather than simple hydrophilicity, researchers can achieve superior in vivo half-lives, precise payload delivery, and excellent tissue integration.
References
-
AZD0516: Phase 1 Trial for This STEAP2 ADC Prostate Warriors URL:[Link]
-
Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Inclusion of calcium phosphate does not further improve in vitro and in vivo osteogenesis in a novel, highly biocompatible, mechanically stable and 3D printable polymer PubMed (NIH) URL:[Link]
-
Preparation of (((((((((((3 R,3aR,6 S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)... bis(2-methylacrylate)—(CSMA-2) ResearchGate URL:[Link]
-
Isosorbide: functionalization and applications Kingston University London URL:[Link]
Sources
- 1. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AZD0516: Phase 1 Trial for This STEAP2 ADC – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inclusion of calcium phosphate does not further improve in vitro and in vivo osteogenesis in a novel, highly biocompatible, mechanically stable and 3D printable polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
